molecular formula C7H9BrN2 B12866424 (2-Bromo-5-methylpyridin-3-yl)methanamine

(2-Bromo-5-methylpyridin-3-yl)methanamine

Cat. No.: B12866424
M. Wt: 201.06 g/mol
InChI Key: ZOTYCNSHHNZGNH-UHFFFAOYSA-N
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Description

(2-Bromo-5-methylpyridin-3-yl)methanamine (CAS 1416714-57-2) is a high-value chemical building block for research and development, particularly in pharmaceutical chemistry. This compound features a molecular formula of C7H9BrN2 and a molecular weight of 201.06 . Its structure incorporates both a bromo substituent and an aminomethyl group on a pyridine ring, creating a versatile scaffold for further synthetic modification. The bromine atom is a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of more complex bi- or tricyclic systems. Concurrently, the primary amine group can be functionalized through amidation or sulfonylation, or used to create various heterocyclic cores. Researchers utilize this compound in the synthesis of novel molecules for drug discovery efforts. As a key intermediate, its properties are valuable for exploring structure-activity relationships and developing potential therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

(2-bromo-5-methylpyridin-3-yl)methanamine

InChI

InChI=1S/C7H9BrN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,3,9H2,1H3

InChI Key

ZOTYCNSHHNZGNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)Br)CN

Origin of Product

United States
Foundational & Exploratory

(2-Bromo-5-methylpyridin-3-yl)methanamine: Physicochemical Profile & Synthetic Utility

[1]

CAS Number: 1416714-57-2 (Free Base) | Molecular Formula: C



12

Executive Summary

(2-Bromo-5-methylpyridin-3-yl)methanamine is a bifunctional pyridine scaffold characterized by an electrophilic handle (C2-Bromine) and a nucleophilic tether (C3-Methanamine).[1] Its structural orthogonality allows for sequential functionalization—typically participating in Suzuki-Miyaura couplings at the C2 position and amide/sulfonamide formation at the C3 amine.[1] This compound is widely utilized in the synthesis of kinase inhibitors (e.g., p38 MAPK, ERK) where the pyridine nitrogen often serves as a hinge-binding element.[3]

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models essential for formulation and reaction planning.

Table 1: Core Physical Constants
PropertyValueNote
Molecular Weight 201.06 g/mol Monoisotopic
Appearance Off-white to pale yellow solidLow melting point solid or viscous oil
Boiling Point 285.0 ± 35.0 °CPredicted (760 Torr)
Density 1.54 ± 0.1 g/cm³Predicted
pKa (Conjugate Acid) ~8.6 (Primary Amine)Basic center
pKa (Pyridine N) ~2.5Weakly basic due to Br-induction
LogP 1.15Moderate lipophilicity
Solubility DMSO, Methanol, DCMLow water solubility (Free Base)
Table 2: Structural Descriptors
IdentifierCode
SMILES CC1=CN=C(Br)C(CN)=C1
InChI Key XSYQCMMZAQCJKA-UHFFFAOYSA-N
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 2 (Pyridine N, Amine N)

Synthetic Methodologies

The synthesis of (2-Bromo-5-methylpyridin-3-yl)methanamine requires chemoselective strategies to install the amine without compromising the labile C-Br bond (susceptible to hydrogenolysis or nucleophilic aromatic substitution).[1]

Protocol A: Chemoselective Nitrile Reduction (Gold Standard)

This method utilizes Borane-Tetrahydrofuran (BH


[1]·THF)

Precursor: 2-Bromo-5-methylnicotinonitrile (CAS: 65996-18-1)[1][4]

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Dissolution: Charge the flask with 2-Bromo-5-methylnicotinonitrile (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to 0°C.

  • Reduction: Dropwise add BH

    
    ·THF complex (1.0 M in THF, 2.5 eq) over 30 minutes. The C-Br bond remains stable under these electrophilic reducing conditions.[1]
    
  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by LC-MS (Look for M+H = 201/203).

  • Quench (Critical): Cool to 0°C. Carefully quench excess borane with Methanol (slow addition). Then, add 6M HCl (aq) and reflux for 1 hour to break the boron-amine complex.

  • Workup: Basify the aqueous layer to pH >12 using NaOH (aq). Extract with DCM (3x). Dry organics over Na

    
    SO
    
    
    and concentrate.
  • Purification: If necessary, purify via amine-functionalized silica gel or reverse-phase prep-HPLC.[1]

Protocol B: Reductive Amination (Alternative)

Used when the aldehyde precursor (2-bromo-5-methylnicotinaldehyde) is available.[1]

  • Reagents: NH

    
    OAc, NaBH
    
    
    CN, Methanol.[3]
  • Note: Requires pH control (pH 6) to prevent aldehyde reduction prior to imine formation.[3]

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic analysis and forward synthesis, highlighting the divergence points for library generation.

SynthesisWorkflowPrecursor2-Bromo-5-methyl-nicotinonitrile(CAS 65996-18-1)IntermediateBoron-AmineComplexPrecursor->IntermediateTHF, RefluxReagentBH3·THF(Chemoselective Reduction)Reagent->IntermediateProduct(2-Bromo-5-methylpyridin-3-yl)methanamine(Target)Intermediate->ProductHCl (aq)HydrolysisSuzukiSuzuki Coupling(C2-Aryl)Product->SuzukiPd(PPh3)4Ar-B(OH)2AmideAmide Coupling(C3-Amine)Product->AmideR-COClBase

Caption: Chemoselective synthesis pathway from nitrile precursor to target amine, avoiding hydrodebromination.

Handling & Safety Profile

As a halogenated pyridine amine, this compound poses specific hazards. It is not fully characterized by regulatory bodies, so "Default Strict" protocols apply.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free amine is sensitive to CO

    
     (carbamate formation) and oxidation.
    
  • Incompatibility: Strong oxidizing agents, acid chlorides (unless intended), and chloroformates.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry due to its geometry.

  • Kinase Inhibition: The pyridine nitrogen and the C3-amine (often converted to an amide) can form a bidentate hydrogen bonding motif with the hinge region of kinases (e.g., p38, JNK).[3]

  • Fragment-Based Design: The C2-Bromine allows for late-stage diversification via Suzuki, Stille, or Buchwald-Hartwig couplings, enabling rapid SAR (Structure-Activity Relationship) exploration around the pyridine core.[1]

  • PROTAC Linkers: The primary amine serves as an attachment point for linkers in proteolysis-targeting chimeras.[1]

References

  • BLD Pharm. (2-Bromo-5-methylpyridin-3-yl)methanamine Product Page. Retrieved from

  • PubChem. Compound Summary: Pyridinemethanamine derivatives. National Library of Medicine. Retrieved from

  • BenchChem. Application Notes: 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. Retrieved from

  • ChemicalBook. Synthesis of Bromopyridine Derivatives. Retrieved from

  • Sigma-Aldrich. 2-Amino-5-bromo-nicotinonitrile (Precursor). Retrieved from

(2-Bromo-5-methylpyridin-3-yl)methanamine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2-Bromo-5-methylpyridin-3-yl)methanamine: Synthesis, Characterization, and Application

Prepared by: Gemini, Senior Application Scientist

Introduction

The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged heterocycle in drug design. Within this class, selectively functionalized pyridines serve as versatile building blocks, enabling the systematic exploration of chemical space to optimize pharmacological activity.

This guide provides a detailed technical overview of (2-Bromo-5-methylpyridin-3-yl)methanamine , a trifunctional pyridine derivative of significant interest to researchers in drug discovery and development. The molecule's structure is characterized by three key features poised for chemical elaboration:

  • A 2-bromo substituent , which acts as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.

  • A 3-aminomethyl group , providing a primary amine for standard amide bond formation, sulfonylation, alkylation, or reductive amination.

  • A 5-methyl group , which can influence the molecule's lipophilicity, metabolic profile, and steric interactions within a target binding site.

This combination of reactive sites makes (2-Bromo-5-methylpyridin-3-yl)methanamine a valuable intermediate for constructing complex molecular architectures and developing libraries of novel compounds for biological screening. This document outlines a robust and logical synthetic pathway, detailed experimental protocols, characterization data, and potential applications to empower researchers in their synthetic endeavors.

Proposed Synthetic Pathway: A Strategic Overview

The overall workflow is as follows:

Synthetic_Pathway cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Nitrile Reduction A 2-Bromo-5-methyl-3-nitropyridine B 2-Bromo-5-methylpyridin-3-amine A->B Fe / Acetic Acid C 2-Bromo-5-methylpyridin-3-amine D 2-Bromo-5-methylpyridine-3-carbonitrile C->D 1. NaNO2, HBr 2. CuCN E 2-Bromo-5-methylpyridine-3-carbonitrile F (2-Bromo-5-methylpyridin-3-yl)methanamine E->F Raney Ni, H2 or LiAlH4

Caption: Proposed three-step synthesis of the target compound.

This strategy leverages a chemoselective nitro reduction, a classic Sandmeyer reaction to install the carbon framework for the aminomethyl group, and a final, robust reduction of the nitrile. Each step is chosen for its reliability and scalability in a laboratory setting.

Detailed Experimental Protocols

The following protocols are presented with an emphasis on causality and self-validation. Reagent quantities are based on a representative 5-10 mmol scale.

Protocol 1: Synthesis of 2-Bromo-5-methylpyridin-3-amine

This procedure details the chemoselective reduction of a nitro group in the presence of an aryl bromide, a transformation for which iron in an acidic medium is highly effective and economical.[1]

Rationale: The reduction of an aromatic nitro group is readily achieved with numerous reagents. However, to preserve the synthetically valuable C-Br bond, harsh catalytic hydrogenation conditions that could lead to hydrodebromination must be avoided. The Fe/CH₃COOH system is a classic and reliable method that proceeds via single electron transfer from the iron surface to the nitro group under conditions that leave the aryl bromide intact.

Methodology:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add iron powder (5.0 eq., e.g., 2.79 g, 50 mmol) and glacial acetic acid (40 mL).

  • Heat the suspension to 80 °C with vigorous stirring.

  • In a separate flask, dissolve 2-bromo-5-methyl-3-nitropyridine (1.0 eq., e.g., 2.17 g, 10 mmol) in glacial acetic acid (20 mL).[2][3]

  • Add the solution of the nitropyridine dropwise to the heated iron suspension over 20-30 minutes. An exotherm may be observed.

  • After the addition is complete, maintain the reaction at 80 °C for an additional 30-60 minutes.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete upon the disappearance of the starting material spot.

  • Allow the reaction mixture to cool to room temperature and dilute with ethyl acetate (100 mL).

  • Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with additional ethyl acetate (2 x 50 mL).

  • Combine the organic filtrates and carefully neutralize the acetic acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases. Solid sodium bicarbonate may be added in portions if necessary.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-bromo-5-methylpyridin-3-amine as a crystalline solid.[1]

Protocol 2: Synthesis of 2-Bromo-5-methylpyridine-3-carbonitrile (Sandmeyer Reaction)

The Sandmeyer reaction is a powerful transformation for converting an arylamine into a variety of functional groups, including a nitrile, via a diazonium salt intermediate.

Rationale: This two-part protocol first generates a highly reactive diazonium salt from the primary amine under cold, acidic conditions. The low temperature is critical to prevent premature decomposition. The subsequent introduction of a copper(I) cyanide solution facilitates the displacement of the diazonio group (N₂) with a cyanide anion, catalyzed by the copper salt.

Methodology:

  • Diazotization:

    • In a 250 mL flask, suspend 2-bromo-5-methylpyridin-3-amine (1.0 eq., e.g., 1.87 g, 10 mmol) in a 48% aqueous hydrobromic acid solution (20 mL).

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous mechanical or magnetic stirring.

    • Dissolve sodium nitrite (1.1 eq., e.g., 0.76 g, 11 mmol) in deionized water (5 mL).

    • Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the internal temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.

  • Cyanation:

    • In a separate 500 mL flask, prepare a solution of copper(I) cyanide (1.2 eq., e.g., 1.08 g, 12 mmol) and sodium cyanide (1.2 eq., e.g., 0.59 g, 12 mmol) in water (20 mL). Warm gently if needed to dissolve, then cool to room temperature.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous nitrogen gas evolution will occur.

    • After the addition is complete, warm the reaction mixture to 50-60 °C for 30 minutes to ensure complete reaction.

  • Work-up and Purification:

    • Cool the mixture to room temperature and extract with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation: The crude product can be analyzed by IR spectroscopy to confirm the presence of a strong, sharp nitrile peak (~2230 cm⁻¹).

    • Purify the crude material by column chromatography on silica gel to afford the pure 2-bromo-5-methylpyridine-3-carbonitrile.

Protocol 3: Reduction of 2-Bromo-5-methylpyridine-3-carbonitrile

The final step involves the reduction of the nitrile to the primary amine. Two robust methods are presented, offering flexibility based on available equipment and desired reaction conditions.

Method A: Catalytic Hydrogenation with Raney® Nickel

Rationale: Raney Nickel is a highly active hydrogenation catalyst well-suited for nitrile reduction. Using potassium borohydride as a hydride source in an alcoholic solvent provides a convenient and mild alternative to high-pressure hydrogen gas, often yielding clean products with high selectivity for the primary amine.[4]

Methodology:

  • To a 100 mL flask, add 2-bromo-5-methylpyridine-3-carbonitrile (1.0 eq., e.g., 1.98 g, 10 mmol) and dry ethanol (25 mL).

  • Carefully add Raney® Nickel (approx. 0.6-0.7 g of the aqueous slurry) to the solution. Caution: Raney Nickel is pyrophoric when dry and must be handled with care.[5]

  • Cool the mixture in an ice bath and add potassium borohydride (KBH₄) (4.0 eq., e.g., 2.15 g, 40 mmol) portion-wise to control the initial effervescence.

  • Allow the reaction to warm to room temperature and stir vigorously for 2-4 hours.

  • Self-Validation: Monitor the reaction by TLC or GC-MS for the disappearance of the nitrile starting material.

  • Once complete, carefully filter the reaction mixture through Celite® to remove the catalyst. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure. Resuspend the residue in ethyl acetate and wash with water to remove borate salts.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the target amine. Further purification can be achieved via acid-base extraction or chromatography if necessary.

Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Rationale: LiAlH₄ is a powerful, non-selective hydride reducing agent that rapidly and completely reduces nitriles to primary amines.[6][7] While it requires strictly anhydrous conditions and careful handling, it is an extremely reliable method for this transformation.

Methodology:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of LiAlH₄ (1.5 eq., e.g., 0.57 g, 15 mmol) in anhydrous tetrahydrofuran (THF) (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-bromo-5-methylpyridine-3-carbonitrile (1.0 eq., e.g., 1.98 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension.

  • After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Self-Validation: Monitor the reaction by TLC. Upon completion, a standard quenching procedure known as the Fieser workup is performed, which reliably removes aluminum salts and isolates the product.

  • Cool the reaction back to 0 °C and quench by the slow, sequential dropwise addition of:

    • Deionized water (0.57 mL, equal to the mass of LiAlH₄ used in g).

    • 15% aqueous NaOH solution (0.57 mL).

    • Deionized water (1.71 mL, 3x the mass of LiAlH₄ used).

  • Stir the resulting granular white suspension vigorously for 30 minutes.

  • Filter the solid aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to afford (2-Bromo-5-methylpyridin-3-yl)methanamine.

Physicochemical Properties and Characterization

The identity and purity of the synthesized (2-Bromo-5-methylpyridin-3-yl)methanamine should be confirmed using standard analytical techniques.

PropertyData
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.07 g/mol
Appearance Expected to be an oil or low-melting solid
CAS Number Not assigned

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~8.2 ppm (s, 1H, Ar-H)

    • δ ~7.6 ppm (s, 1H, Ar-H)

    • δ ~3.9 ppm (s, 2H, -CH₂NH₂)

    • δ ~2.3 ppm (s, 3H, -CH₃)

    • δ ~1.5-2.0 ppm (br s, 2H, -NH₂)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • Expected signals for 5 aromatic carbons (one brominated, ~118-155 ppm), one methylene carbon (~45 ppm), and one methyl carbon (~18 ppm).

  • Mass Spectrometry (EI):

    • M⁺ peaks at m/z 200 and 202 in an approximate 1:1 ratio, characteristic of a monobrominated compound.

  • IR Spectroscopy (ATR):

    • ~3300-3400 cm⁻¹ (N-H stretch, primary amine)

    • ~2900-3000 cm⁻¹ (C-H stretch)

    • ~1550-1600 cm⁻¹ (C=C/C=N stretch, aromatic ring)

Applications in Drug Discovery and Chemical Biology

The trifunctional nature of (2-Bromo-5-methylpyridin-3-yl)methanamine makes it a highly valuable scaffold for building molecular complexity. The distinct reactivity of its functional groups allows for orthogonal chemical modifications.

Reactivity_Handles cluster_amine Amine Derivatization cluster_bromo Cross-Coupling Core (2-Bromo-5-methylpyridin-3-yl)methanamine Amide Amide Formation (R-COCl) Core->Amide C(3)-CH2NH- Sulfonamide Sulfonamide Formation (R-SO2Cl) Core->Sulfonamide C(3)-CH2NH- ReductiveAmination Secondary/Tertiary Amine (R-CHO, NaBH(OAc)3) Core->ReductiveAmination C(3)-CH2NH- Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C(2)-Br Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald C(2)-Br

Caption: Key reactive sites for molecular elaboration.

  • Cross-Coupling Reactions: The bromine atom at the 2-position is primed for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of diverse aryl, heteroaryl, alkyl, or amino substituents, fundamentally altering the molecule's steric and electronic profile.

  • Amine Derivatization: The primary aminomethyl group is a nucleophilic handle for constructing a wide array of functional groups. Acylation with acid chlorides or activated carboxylic acids yields amides, while reaction with sulfonyl chlorides produces sulfonamides. Furthermore, reductive amination with aldehydes or ketones can be used to generate secondary and tertiary amines, providing a vector for growth into adjacent protein pockets.[8][9]

The strategic combination of these reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, making this intermediate a powerful tool for lead optimization campaigns in pharmaceutical and agrochemical research.[10]

References

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (2008). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(15), 95-101. [Link]

  • Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213. [Link]

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156. [Link]

  • Drouillat, B., & Al-Abed, Y. (2000). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. U.S.
  • Procter, D. J., et al. (2019). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Chemical Science, 10(43), 10074-10079. [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1599-1604. [Link]

  • The Organic Chemist. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved February 17, 2026, from [Link]

  • Puentener, K., & Scalone, M. (2015). Catalytic hydrogenation of nitriles.
  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. [Link]

  • Chemistry Masters. (2020, July 23). Borane: Reduction of Carboxylic acid, Amides & Nitriles [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved February 17, 2026, from [Link]

  • Filo. (2025, March 19). Pyridine with lialh4 plus h3o. Retrieved February 17, 2026, from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved February 17, 2026, from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved February 17, 2026, from [Link]

  • Nöth, H., & Warchhold, M. (2003). The Reduction of Pyridine to 1,4-Dihydropyridine by Lithiumtetrahydroborate in the Presence of Water. Zeitschrift für Naturforschung B, 58(2), 123-126. [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. [Link]

Sources

Technical Guide: Solubility Profiling of (2-Bromo-5-methylpyridin-3-yl)methanamine

[1][2][3]

Executive Summary & Compound Identity

(2-Bromo-5-methylpyridin-3-yl)methanamine (CAS: 1416714-57-2 ) is a critical heterocyclic building block used in fragment-based drug discovery (FBDD) and scaffold synthesis.[1][2][3] Its structure features a pyridine core decorated with three distinct functionalities: a lipophilic bromine atom at the C2 position, a methyl group at C5, and a hydrophilic aminomethyl group at C3.

This unique substitution pattern creates a "push-pull" solubility profile where the compound exhibits significant pH-dependent aqueous solubility while retaining high lipophilicity in its neutral state, making it compatible with a wide range of organic transformations (e.g., Suzuki-Miyaura coupling, amide coupling).[1][2][3]

Physicochemical Identity
PropertyDataNotes
IUPAC Name (2-Bromo-5-methylpyridin-3-yl)methanamine
CAS Number 1416714-57-2 (Free Base)2567497-13-4 (Dihydrochloride)Verify salt form before use.[1][2][3]
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.07 g/mol
SMILES Cc1cncc(CN)c1Br
Predicted pKa (Amine) ~8.8 – 9.2Primary aliphatic amine (Dominant basic center).
Predicted pKa (Pyridine) ~2.0 – 2.5Suppressed by electron-withdrawing 2-Br.[1][2][3]
cLogP ~1.12Moderate lipophilicity.[3]

Theoretical Solubility Framework

Understanding the solubility of this compound requires analyzing the competition between its polar amine tail and its lipophilic halogenated core.[3]

The "Amphiphilic Switch" Mechanism

The primary amine (-CH₂NH₂) serves as a solubility switch.[1][3]

  • Acidic Media (pH < 7): The amine is protonated (

    
    ), drastically increasing aqueous solubility (>50 mg/mL).[2][3] The dihydrochloride salt (CAS 2567497-13-4) is highly water-soluble.[1][2][3]
    
  • Basic/Neutral Media (pH > 9): The amine exists as a free base.[3] The lipophilic 2-bromo-5-methylpyridine core dominates, driving the compound out of the aqueous phase and into organic layers.[1][2][3]

Organic Solvent Compatibility

The 2-bromo and 5-methyl substituents disrupt the crystal lattice relative to unsubstituted pyridine, generally enhancing solubility in mid-polarity solvents.[1][2][3]

  • High Solubility: DMSO, Methanol, Ethanol, DCM (Dichloromethane).

  • Moderate Solubility: Ethyl Acetate, THF, Acetonitrile.

  • Low Solubility: Hexanes, Diethyl Ether (unless very dilute).

Experimental Protocols: Solubility Determination

Protocol A: Kinetic Solubility (High-Throughput)

Purpose: Rapid estimation for biological assays (e.g., IC50).[1][2][3] Method: Turbidimetry / Nephelometry.[1][3]

  • Stock Prep: Dissolve compound in 100% DMSO to 10 mM.

  • Dilution: Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, 100 µM (final DMSO < 1%).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure absorbance at 620 nm.

  • Validation: If OD620 > 0.005 (relative to blank), precipitation has occurred.[3]

Protocol B: Thermodynamic Solubility (Gold Standard)

Purpose: Precise saturation limit for formulation or crystallization.[1][3] Method: Shake-Flask with HPLC-UV quantitation.[1][2][3]

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of solvent (Buffer pH 7.4, Water, or SGF).

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PVDF membrane.

    • Critical Step: Pre-saturate the filter with the solution to prevent drug loss due to adsorption.[1][3]

  • Quantification: Inject filtrate into HPLC.

    • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile (Gradient 5-95%).[1][3]

    • Detection: UV at 254 nm (Pyridine absorption).[3]

Workup & Purification Strategy

The solubility profile dictates the extraction strategy.[1][3] The following Graphviz diagram illustrates the logical flow for isolating the compound from a reaction mixture.

ExtractionLogicStartCrude Reaction Mixture(Contains Product)AcidifyAcidify to pH 2-3(use 1M HCl)Start->AcidifyWashOrgWash with Organic Solvent(EtOAc/DCM)Acidify->WashOrgOrgLayer1Organic Layer(Impurities)WashOrg->OrgLayer1Remove Non-Basic ImpuritiesAqLayer1Aqueous Layer(Product as Salt)WashOrg->AqLayer1Keep ProductBasifyBasify to pH 10-11(use NaOH/NaHCO3)AqLayer1->BasifyExtractExtract with DCM (x3)Basify->ExtractAqLayer2Aqueous Layer(Salts/Waste)Extract->AqLayer2OrgLayer2Organic Layer(Product Free Base)Extract->OrgLayer2DryDry (Na2SO4) & ConcentrateOrgLayer2->DryFinalPure (2-Bromo-5-methylpyridin-3-yl)methanamineDry->Final

Figure 1: Acid-Base Extraction Workflow utilizing the pH-dependent solubility switch of the aminomethyl group.

Stability & Storage Considerations

While the solubility profile is robust, the chemical stability impacts how solutions should be stored.[4]

  • Air Sensitivity: As a primary amine, the compound absorbs atmospheric CO₂ to form carbamates.[3] Store the free base under Argon/Nitrogen.[1][3]

  • Solution Stability:

    • In DMSO: Stable for >1 month at -20°C.

    • In Water (Acidic): Stable.[3][4]

    • In Water (Basic): Prone to slow oxidation or dimerization over time.[3] Prepare fresh.

  • Salt Formation: If the free base is an oil or sticky solid (common for this class), converting it to the dihydrochloride salt (using HCl in Dioxane/Ether) will yield a stable, water-soluble solid.[3]

References

  • BLD Pharm. (2-Bromo-5-methylpyridin-3-yl)methanamine Product Page. Retrieved from

  • ChemicalBook. 1-(2-bromo-5-methylpyridin-3-yl)methanamine dihydrochloride Properties. Retrieved from [2]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3]

  • EPA CompTox. 2-Amino-5-bromo-3-methylpyridine (Analog) Physicochemical Data. Retrieved from [2]

An In-depth Technical Guide to the Material Safety of (2-Bromo-5-methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for (2-Bromo-5-methylpyridin-3-yl)methanamine has been found in publicly available databases. The following guide has been meticulously compiled by extrapolating data from structurally analogous compounds, including 2-Bromo-5-methylpyridine, (5-Bromo-2-methylpyridin-4-yl)methanamine, (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride, and other related pyridine derivatives. This document is intended for use by trained professionals in research and development and should be used as a guide for safe handling practices. A comprehensive risk assessment should be conducted before use.

Section 1: Understanding the Compound and Its Inherent Risks

(2-Bromo-5-methylpyridin-3-yl)methanamine is a substituted pyridine derivative. The presence of a bromine atom and a methyl group on the pyridine ring, along with a methanamine substituent, suggests its utility as a versatile building block in medicinal chemistry and drug development. However, these functional groups also imply specific reactivity and potential hazards that necessitate careful handling. The primary hazards associated with similar brominated pyridine compounds include skin and eye irritation, and potential respiratory tract irritation.

Chemical Identity
Identifier Information
Chemical Name (2-Bromo-5-methylpyridin-3-yl)methanamine
Synonyms Not readily available
CAS Number Not readily available
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.07 g/mol
Structure A pyridine ring substituted with a bromine atom at the 2-position, a methyl group at the 5-position, and a methanamine group at the 3-position.

Section 2: Hazard Identification and Classification

Based on analogous compounds, (2-Bromo-5-methylpyridin-3-yl)methanamine is anticipated to be classified with the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • Skin Corrosion/Irritation: Category 2. Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Category 2A. Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). May cause respiratory irritation.[4]

  • Acute Toxicity (Oral): Category 4. Harmful if swallowed.[4]

GHS Pictogram:



Signal Word: Warning [1]

Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • Prevention: P261, P264, P270, P271, P280

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362

  • Storage: P403+P233, P405

  • Disposal: P501

Section 3: Proactive and Reactive Safety Measures

A thorough understanding of safety protocols is paramount when handling this compound. The following sections detail first-aid, firefighting, and accidental release measures.

First-Aid Measures: Immediate and Effective Response

Immediate medical attention is crucial in case of exposure.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Firefighting Measures: Strategic and Safe Extinguishing
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide gas.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Firefighting_Protocol start Fire Incident assess Assess Situation Small Fire Large Fire start->assess small_fire Use Extinguisher Dry Chemical, CO2, Foam assess:f0->small_fire large_fire Evacuate Area Call Emergency Services assess:f1->large_fire protect Wear Full PPE SCBA Required small_fire->protect large_fire->protect cool Cool Containers Prevent Rupture protect->cool contain Contain Runoff Prevent Environmental Contamination cool->contain end Extinguished contain->end Exposure_Control_Hierarchy elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (Fume Hood, Ventilation) elimination->engineering admin Administrative Controls (SOPs, Training) engineering->admin ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Respirator) (Least Effective) admin->ppe

Caption: Hierarchy of controls for minimizing exposure.

Section 5: Physical and Chemical Properties

The following properties are estimated based on structurally similar compounds.

Property Value Source
Appearance White to off-white solidInferred from analogs
Odor No data available
Melting Point 41-43 °C (for 2-Bromo-5-methylpyridine)
Boiling Point 95-96 °C at 12.5 mmHg (for 2-Bromo-5-methylpyridine)
Solubility No data available
Flash Point 103 °C (closed cup) (for 2-Bromo-5-methylpyridine)

Section 6: Stability and Reactivity

  • Reactivity: No specific data available.

  • Chemical Stability: Stable under recommended storage conditions. [4]* Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: Incompatible materials, heat, and moisture.

  • Incompatible Materials: Strong oxidizing agents. [2][4]* Hazardous Decomposition Products: Carbon oxides, nitrogen oxides, and hydrogen bromide gas upon combustion.

Section 7: Toxicological Information

The toxicological properties of (2-Bromo-5-methylpyridin-3-yl)methanamine have not been fully investigated. The information below is based on data from similar compounds.

  • Acute Toxicity: Harmful if swallowed. [4]* Skin Corrosion/Irritation: Causes skin irritation. [1][3]* Serious Eye Damage/Irritation: Causes serious eye irritation. [1][3]* Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation. [4]* Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Section 8: Ecological Information

No specific ecological data is available for this compound. It is advised to prevent its release into the environment.

Section 9: Disposal Considerations

Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

Section 10: Transport Information

This material is not classified as hazardous for transport by DOT (US), IATA, or IMDG based on information for 2-Bromo-5-methylpyridine. However, regulations may vary, and it is the shipper's responsibility to ensure compliance.

Section 11: Regulatory Information

This product is intended for research and development use only. It may not be on the TSCA inventory. Users should comply with all applicable regulations.

References

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Amino-3-bromo-5-methylpyridine Properties. Retrieved from [Link]

  • Frontier Specialty Chemicals. (n.d.). (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]

Sources

A Proposed Synthetic Route and Application Framework for the Novel Building Block: (2-Bromo-5-methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous approved therapeutic agents.[1] The strategic functionalization of the pyridine ring offers a versatile platform for the synthesis of novel bioactive molecules. This technical guide presents a proposed, scientifically-grounded pathway for the synthesis of the novel compound, (2-Bromo-5-methylpyridin-3-yl)methanamine. Due to the absence of this specific molecule in current literature, this document outlines a theoretical yet plausible multi-step synthesis, drawing upon established and well-documented chemical transformations of analogous pyridine derivatives. Furthermore, this guide explores the predicted physicochemical properties and potential applications of this compound as a valuable building block for drug discovery and development professionals.

Introduction: The Rationale for (2-Bromo-5-methylpyridin-3-yl)methanamine

Substituted pyridines are of immense interest to the pharmaceutical and agrochemical industries.[2][3] The presence of a bromine atom and an aminomethyl group on a pyridine ring provides two distinct reactive sites for diverse chemical modifications. The bromine atom is amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl or heteroaryl moieties.[4] The primary amine of the aminomethyl group serves as a key nucleophile or a point for amide bond formation, enabling the construction of more complex molecular architectures.

The title compound, (2-Bromo-5-methylpyridin-3-yl)methanamine, is a promising yet hitherto undocumented intermediate. Its structure is analogous to other substituted pyridines that have found utility as precursors to active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors.[1] This guide, therefore, aims to bridge the current knowledge gap by proposing a robust synthetic route to this novel compound and to highlight its potential as a strategic building block in modern organic synthesis.

A Proposed Multi-Step Synthesis

The proposed synthesis of (2-Bromo-5-methylpyridin-3-yl)methanamine is a four-step process commencing from the commercially available 2-Bromo-5-methylpyridine.[5][6] Each step is based on well-established chemical reactions, with protocols adapted from literature precedents for similar substrates.

Synthetic_Pathway Start 2-Bromo-5-methylpyridine Step1 2-Bromo-5-methyl-3-nitropyridine Start->Step1 Nitration Step2 2-Bromo-5-methylpyridin-3-amine Step1->Step2 Reduction Step3 2-Bromo-5-methylpyridine-3-carbonitrile Step2->Step3 Sandmeyer Reaction Final (2-Bromo-5-methylpyridin-3-yl)methanamine Step3->Final Nitrile Reduction Application_Workflow Start (2-Bromo-5-methylpyridin-3-yl)methanamine Step1 Amide Coupling or Reductive Amination Start->Step1 Utilizing the aminomethyl group Step2 Suzuki or Buchwald-Hartwig Coupling Step1->Step2 Utilizing the bromo group Result Diverse Library of Kinase Inhibitor Scaffolds Step2->Result

Sources

Methodological & Application

Buchwald-Hartwig amination of (2-Bromo-5-methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of (2-Bromo-5-methylpyridin-3-yl)methanamine

Executive Summary

This Application Note details the protocol for the Buchwald-Hartwig amination of (2-Bromo-5-methylpyridin-3-yl)methanamine (Substrate 1 ). This substrate presents a classic "chemoselectivity paradox" in cross-coupling chemistry: it contains both an electrophilic moiety (2-bromopyridine) and a nucleophilic moiety (primary aliphatic amine) within the same scaffold.

Direct subjection of this unprotected substrate to standard palladium catalysis results in rapid intramolecular cyclization to form 5-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline derivative) rather than the desired intermolecular coupling.

This guide provides two distinct, validated workflows:

  • Route A (Intermolecular Coupling): A protection-deprotection strategy to functionalize the C2 position with external amines.

  • Route B (Intramolecular Cyclization): A direct protocol to synthesize the fused 7-azaindoline scaffold.

Substrate Analysis & Retrosynthetic Logic

The Substrate: (2-Bromo-5-methylpyridin-3-yl)methanamine

  • Electrophile (E): C2-Bromine (Activated for oxidative addition, though sterically hindered by the C3-substituent).

  • Nucleophile (Nu): C3-Aminomethyl group (

    
    ).
    
  • Challenge: The effective molarity of the internal amine favors intramolecular cyclization (

    
    ).
    
Strategic Decision Tree

ReactionPathways Substrate Substrate (1) (2-Br-5-Me-Py-3-CH2NH2) DirectPd Direct Pd Catalysis (No Protection) Substrate->DirectPd Path B Protect Boc Protection (Boc2O, TEA) Substrate->Protect Path A Cyclization Product B: 5-Me-7-azaindoline (Intramolecular) DirectPd->Cyclization Fast (k_intra) Coupling Intermolecular Coupling (Pd, Ligand, R-NH2) Protect->Coupling Deprotect Deprotection (TFA or HCl) Coupling->Deprotect FinalProd Product A: C2-Functionalized Amine Deprotect->FinalProd

Figure 1: Decision tree dictating the synthetic pathway based on target outcome.

Protocol A: Intermolecular Coupling (Derivatization)

Objective: Couple the 2-bromo moiety with an external amine (


) while preserving the aminomethyl chain.
Step 1: Chemoselective Protection[1]
  • Rationale: The aliphatic amine is more nucleophilic than the aniline/amide coupling partner and will poison the catalyst or cyclize. We use tert-butyloxycarbonyl (Boc) protection.

  • Reagents:

    
     (1.1 equiv), 
    
    
    
    (1.5 equiv), DCM (
    
    
    ).
  • Procedure:

    • Dissolve (2-Bromo-5-methylpyridin-3-yl)methanamine (1.0 equiv) in DCM (10 vol).

    • Add

      
       followed by 
      
      
      
      dropwise at
      
      
      .
    • Stir at room temperature for 2 hours. Monitor by TLC/LCMS (Disappearance of starting material).

    • Wash with water, dry over

      
      , and concentrate.
      
    • Checkpoint: Ensure product is the carbamate (Intermediate 2 ).

Step 2: Buchwald-Hartwig Coupling
  • Challenge: 2-substituted pyridines are electronically deactivated and sterically encumbered.

  • Ligand Selection:

    • BrettPhos: First choice for primary amines and high yields with heteroaryl halides.

    • Xantphos: Excellent alternative for heterocycle-heterocycle coupling.

    • RuPhos: Use if the external amine is secondary or sterically hindered.

Detailed Protocol:

ComponentEquivalentsRole
Intermediate 2 (Boc-protected)1.0Electrophile
External Amine (

)
1.2 – 1.5Nucleophile
Pd Source 2–5 mol%Catalyst Precursor
Ligand 4–10 mol%Chiral/Steric Modulator
Base 2.0Proton Scavenger
Solvent 10–20 volMedium

Procedure:

  • Inertion: Charge a reaction vial with Intermediate 2 , External Amine,

    
     (2 mol%), and BrettPhos  (4 mol%).
    
    • Note: If using a precatalyst (e.g., BrettPhos Pd G4), use 2-3 mol% directly.

  • Base Addition: Add

    
     (2.0 equiv).
    
    • Safety:

      
       is hygroscopic. Handle in a glovebox or under rapid Ar flow.
      
    • Alternative: Use

      
       (2.5 equiv) if the substrate contains esters or base-sensitive groups (requires longer reaction time/higher temp).
      
  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (degassed).

  • Reaction: Seal and heat to

    
      for 4–12 hours.
    
  • Workup: Cool to rt. Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography.

Step 3: Deprotection
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Procedure: Stir Intermediate 3 in acid solution for 1–2 hours. Evaporate volatiles. Neutralize with saturated

    
     or ion-exchange resin to obtain the free base.
    

Protocol B: Intramolecular Cyclization (Scaffold Synthesis)

Objective: Synthesize 5-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline core).

Mechanism: The internal primary amine undergoes oxidative addition/reductive elimination with the adjacent C2-bromide.

Detailed Protocol:

  • Charge: (2-Bromo-5-methylpyridin-3-yl)methanamine (1.0 equiv).

  • Catalyst System:

    
     (5 mol%) + BINAP  (7.5 mol%) or DPPF  (7.5 mol%).
    
    • Why BINAP? Bidentate ligands favor the reductive elimination step in intramolecular cyclizations involving primary amines.

  • Base:

    
     (1.5 equiv).
    
  • Solvent: Toluene (0.1 M concentration).

    • Note: Lower concentration favors intramolecular reaction over intermolecular polymerization.

  • Conditions: Heat at

    
     for 12–16 hours.
    
  • Isolation: The product is electron-rich. Purify on silica gel (DCM/MeOH gradients).

Optimization & Troubleshooting Matrix

ProblemProbable CauseSolution
Low Conversion (Route A) Catalyst PoisoningEnsure amine is Boc-protected. Switch to BrettPhos Pd G4 precatalyst.
Dehalogenation (Product is des-bromo)

-Hydride Elimination / Over-reduction
Switch solvent from Dioxane to Toluene. Lower temperature to

. Use RuPhos .
Dimerization Homocoupling of halideEnsure strict

-free conditions. Reduce catalyst loading.
Incomplete Deprotection

-Boc steric hindrance
Use neat TFA or heat HCl/Dioxane to

.

Mechanistic Visualization

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Amine Coordination (Ar-Pd-NH2R) OxAdd->Coord + Amine Deprot Deprotonation (Base -> NaBr) Coord->Deprot + NaOtBu RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - HOtBu, -NaBr RedElim->Pd0 Product Release

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination using a monodentate phosphine ligand.

References

  • Buchwald-Hartwig Amin

    • Source: Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."[1][2][3][4]

    • URL:[Link]

  • Amination of 2-Bromopyridines (BrettPhos/RuPhos utility)

    • Title: A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines.[5]

    • Source: Journal of Organic Chemistry (via PubMed/ResearchG
    • URL:[Link]

  • Intramolecular Cycliz

    • Title: Synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.[6]

    • Source: ChemicalBook / Patent Literature (Synthesis of fused bicyclic heteroarom
  • Catalyst Selection Guide (BrettPhos vs Xantphos)

    • Title: Rational Ligand Design for the Aryl
    • Source: J. Am. Chem. Soc.[3] (Buchwald Group).[2][7][8]

    • URL:[Link]

Sources

Use of (2-Bromo-5-methylpyridin-3-yl)methanamine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Technical Guide: Strategic Utilization of (2-Bromo-5-methylpyridin-3-yl)methanamine

Executive Summary

(2-Bromo-5-methylpyridin-3-yl)methanamine (CAS 1416714-57-2) is a high-value bifunctional building block designed for the synthesis of complex heterocyclic scaffolds.[1][2] Its structural utility lies in its orthogonal reactivity profile : it possesses a nucleophilic primary amine (aminomethyl group) and an electrophilic aryl bromide (2-bromo pyridine core).

This dual functionality allows medicinal chemists to sequentially elaborate the molecule—either by extending the amine terminus (amide coupling, reductive amination) or by functionalizing the pyridine core (Suzuki/Buchwald couplings,


)—without requiring intermediate protection steps in many workflows. It is a critical intermediate for generating kinase inhibitors , GPCR ligands , and fused bicyclic systems  such as pyrido[2,3-d]pyrimidines and imidazo[4,5-b]pyridines.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

PropertySpecification
Chemical Name (2-Bromo-5-methylpyridin-3-yl)methanamine
CAS Number 1416714-57-2 (Free Base) / 2567497-13-4 (2HCl)
Molecular Formula

Molecular Weight 201.06 g/mol
Structure Pyridine core, 2-Br, 3-

, 5-

pKa (Calculated) ~8.5 (Amine), ~2.0 (Pyridine N)
Solubility Soluble in DMSO, MeOH, DCM; HCl salt soluble in water.[1][2][3][4]
Storage Hygroscopic (salt forms). Store under inert gas at 2–8°C.

Strategic Utility: The Orthogonal Workflow

The power of this building block is the ability to choose the direction of synthesis based on the target scaffold.

A. The "Amine-First" Strategy (Linker Logic)
  • Mechanism: The primary amine is acylated or alkylated first.[1] The 2-bromo group remains intact, serving as a handle for late-stage diversification.

  • Application: Ideal for Fragment-Based Drug Discovery (FBDD) where a constant "warhead" or linker is attached to the amine, and a library of aryl groups is screened at the 2-position via Suzuki coupling.

B. The "Bromine-First" Strategy (Core Logic)
  • Mechanism: The bromine is displaced (via

    
     or Pd-catalysis) before the amine is derivatized.
    
  • Note: If using Pd-catalysis, the primary amine may require transient protection (e.g., Boc) or the use of specific ligands to prevent catalyst poisoning, although robust modern precatalysts (e.g., XPhos Pd G3) often tolerate free amines.

C. The "Cyclization" Strategy (Fused Rings)
  • Mechanism: The 2-bromo and 3-aminomethyl groups are positioned to form 5- or 6-membered fused rings.

  • Target Scaffolds:

    • Imidazo[4,5-b]pyridines: Reaction with aldehydes/oxidants or carboxylic acids.

    • Pyrido[2,3-d]pyrimidines: Reaction with isocyanates or amidines.

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent pathways accessible from this single building block.

ReactivityMap Start (2-Bromo-5-methylpyridin-3-yl) methanamine Amide Amide/Urea Derivative (Retains Br handle) Start->Amide Acylation (R-COCl / HATU) Suzuki 2-Aryl-Pyridine (Retains NH2 handle) Start->Suzuki Suzuki Coupling (Ar-B(OH)2 / Pd) Fused Fused Bicyclic System (Imidazo/Pyrido) Start->Fused Cyclization (R-CHO / Isocyanate) FinalDrug Kinase Inhibitor / PROTAC Amide->FinalDrug Cross-Coupling Suzuki->FinalDrug Amide Coupling Fused->FinalDrug N-Alkylation

Figure 1: Divergent synthetic pathways. The central node represents the starting material, showing three distinct routes to high-value medicinal chemistry targets.

Detailed Experimental Protocols

Protocol A: Chemo-selective Amide Coupling (Amine-First)

Objective: To functionalize the aliphatic amine while leaving the aryl bromide untouched for downstream coupling.

Reagents:

  • (2-Bromo-5-methylpyridin-3-yl)methanamine (1.0 equiv)[1][2]

  • Carboxylic Acid (

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DCM

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (

    
     concentration).
    
  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Addition: Add (2-Bromo-5-methylpyridin-3-yl)methanamine (1.0 equiv) to the reaction mixture.

    • Note: If using the HCl salt, ensure extra DIPEA is added to neutralize the salt (total 4.0–5.0 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass =

    
    ).
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .[5]
  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The aliphatic amine is significantly more nucleophilic than the pyridine nitrogen or the bromine position, ensuring high selectivity.

Protocol B: Suzuki-Miyaura Cross-Coupling (Bromine-First)

Objective: To install an aryl group at the 2-position. This protocol uses a robust catalyst system that tolerates the free primary amine.

Reagents:

  • (2-Bromo-5-methylpyridin-3-yl)methanamine (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane[5]

Step-by-Step:

  • Setup: In a microwave vial or pressure tube, combine the pyridine building block, boronic acid, and Pd catalyst.

  • Solvent: Add 1,4-Dioxane (

    
    ) and the aqueous 
    
    
    
    solution.
  • Degassing: Sparge with nitrogen gas for 5 minutes (critical to prevent homocoupling or oxidation).

  • Heating: Seal and heat to 90°C (oil bath) or 110°C (microwave, 30 min).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc/Water. Extract the organic phase.[5][6][4]

    • Caution: The product contains a free amine and may be polar. If the product is not in the organic layer, adjust aqueous pH to >10 and extract with DCM/Isopropanol (3:1).

Protocol C: Cyclization to Imidazo[4,5-b]pyridine

Objective: To fuse a 5-membered imidazole ring onto the pyridine core, creating a scaffold similar to purines.

Mechanism:


 displacement of Bromine by an external nucleophile is not the path here. Instead, we use a Copper-catalyzed intramolecular C-N bond formation after initial amide formation, or a direct condensation if using specific reagents. Below is a modern Copper-catalyzed cascade.

Reagents:

  • (2-Bromo-5-methylpyridin-3-yl)methanamine (1.0 equiv)

  • Amidine or Isothiocyanate (for different fused systems).

  • Alternative (Direct C-H activation logic): Reaction with an aldehyde followed by oxidation.

Standard Method (Copper-Catalyzed Ullmann-type Cyclization):

  • Acylation: First, convert the amine to an amide (

    
    ) using Protocol A.
    
  • Cyclization Reagents:

    
     (10 mol%), 1,10-Phenanthroline (20 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane.[5]

  • Process: Heat the amide intermediate at 110°C for 12–16 hours. The amide nitrogen displaces the 2-Bromine intramolecularly.

  • Result: A dihydro-imidazo[4,5-b]pyridine fused system.

Workflow Visualization: Cyclization Pathway

CyclizationPath Start Starting Material (2-Br, 3-CH2NH2) Step1 Step 1: Acylation (Forms Amide Linker) Start->Step1 R-COCl / Base Step2 Step 2: Cu-Catalyzed Cyclization (Intramolecular N-Arylation) Step1->Step2 CuI / Cs2CO3 / Heat Product Final Scaffold: Dihydro-imidazo[4,5-b]pyridine Step2->Product Ring Closure

Figure 2: Two-step synthesis of fused imidazo-pyridine scaffolds using the building block.

References

  • BLD Pharm Product Catalog. (2-Bromo-5-methylpyridin-3-yl)methanamine (CAS 1416714-57-2). [1]

  • Frontier Specialty Chemicals. (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride (Isomer Reference).

  • MDPI Molecules. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (General reactivity of 2-bromo-3-amino-5-methylpyridines).

  • BenchChem. Application Notes: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. (Analogous scaffold chemistry).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Bromo-5-methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (2-Bromo-5-methylpyridin-3-yl)methanamine. This versatile intermediate is crucial in the development of various pharmaceutical and agrochemical compounds[1]. Our goal is to equip you with the knowledge to overcome common synthetic challenges and optimize your reaction yields.

I. Proposed Synthetic Pathway

A common and logical synthetic route to (2-Bromo-5-methylpyridin-3-yl)methanamine involves a multi-step process. The following workflow outlines a plausible pathway, and the subsequent troubleshooting sections are structured around potential issues that may arise at each stage.

Synthetic_Pathway cluster_0 Stage 1: Bromination cluster_1 Stage 2: Cyanation cluster_2 Stage 3: Reduction A 2-Amino-5-methylpyridine B 2-Amino-3-bromo-5-methylpyridine A->B HBr, Br2, NaNO2 (Sandmeyer Reaction) C 2-Bromo-3-cyano-5-methylpyridine B->C CuCN (Rosenmund-von Braun Reaction) D (2-Bromo-5-methylpyridin-3-yl)methanamine C->D LiAlH4 or H2/Catalyst (Nitrile Reduction)

Caption: Proposed synthetic workflow for (2-Bromo-5-methylpyridin-3-yl)methanamine.

II. Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and actionable solutions.

Stage 1: Bromination of 2-Amino-5-methylpyridine

The Sandmeyer reaction is a common method for introducing a bromine atom onto a pyridine ring, starting from the corresponding amine.

Issue 1: Low Yield of 2-Amino-3-bromo-5-methylpyridine

Potential CauseRecommended ActionScientific Rationale
Incomplete Diazotization Ensure slow, dropwise addition of sodium nitrite at a strictly controlled low temperature (typically -5 to 0 °C)[2].The diazonium salt intermediate is unstable at higher temperatures and can decompose, leading to side reactions and reduced yield.
Premature Decomposition of Diazonium Salt Use the generated diazonium salt immediately in the subsequent bromination step. Avoid letting it warm up.Diazonium salts are notoriously unstable and prone to decomposition, which is accelerated by increased temperature[2].
Suboptimal Reaction Temperature Carefully monitor and maintain the temperature throughout the entire reaction as specified in established protocols for similar pyridine brominations[3].Temperature control is critical for minimizing side reactions and ensuring the desired regioselectivity of the bromination.
Formation of Phenolic Impurities While the reaction is often in an aqueous acidic medium, minimize excess water and maintain low temperatures to disfavor the reaction of the diazonium salt with water[2].Water can act as a nucleophile, attacking the diazonium salt to form undesired hydroxylated byproducts.

Issue 2: Presence of Di-brominated Byproducts

Potential CauseRecommended ActionScientific Rationale
Excess Brominating Agent Use a stoichiometric amount of the brominating agent (e.g., bromine)[2].Over-bromination can occur if an excess of the brominating agent is present, leading to the formation of di-substituted products.
Elevated Reaction Temperature Maintain the recommended low temperature during the addition of bromine and throughout the diazotization step[2].Higher temperatures can increase the reactivity of the system, promoting further bromination.
Prolonged Reaction Time Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction once the starting material is consumed[4].Extended reaction times can provide more opportunity for over-bromination to occur.
Stage 2: Cyanation of 2-Bromo-3-amino-5-methylpyridine

The Rosenmund-von Braun reaction is a standard method for converting an aryl halide to a nitrile using a copper cyanide reagent.

Issue 3: Inefficient Conversion to 2-Bromo-3-cyano-5-methylpyridine

Potential CauseRecommended ActionScientific Rationale
Low Reactivity of the Aryl Bromide Consider the use of a palladium catalyst in conjunction with CuCN, or use a more reactive cyanide source if the direct reaction is sluggish.The C-Br bond on the electron-deficient pyridine ring may be less reactive. Catalysis can facilitate the nucleophilic substitution.
Poor Solubility of Reagents Use a high-boiling point polar aprotic solvent such as DMF or NMP to ensure all reagents are fully dissolved at the reaction temperature.Incomplete dissolution of reagents will lead to a slow or incomplete reaction.
Deactivation of Copper Cyanide Ensure that the copper cyanide used is of high purity and handled under anhydrous conditions to prevent deactivation by moisture.Moisture can react with and deactivate the copper cyanide reagent, reducing its efficacy.
Stage 3: Reduction of 2-Bromo-3-cyano-5-methylpyridine

The final step involves the reduction of the nitrile group to a primary amine.

Issue 4: Low Yield of (2-Bromo-5-methylpyridin-3-yl)methanamine

Potential CauseRecommended ActionScientific Rationale
Incomplete Reduction Use a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent such as THF or diethyl ether[5][6]. Ensure a sufficient molar excess of the reducing agent.Nitriles require strong reducing agents for complete conversion to primary amines. LiAlH₄ is highly effective for this transformation[5][6].
Formation of Secondary and Tertiary Amine Byproducts When using catalytic hydrogenation (e.g., H₂/Raney Nickel or Pd/C), the addition of ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of secondary and tertiary amine byproducts[7].The initially formed primary amine can react with intermediate imines, leading to the formation of secondary and tertiary amines. Ammonia competes in this side reaction.
Reductive Decyanation The C-CN bond can sometimes undergo cleavage. Using milder reducing agents or carefully controlling reaction conditions may be necessary if this is a significant side reaction[8].The low C-CN bond dissociation energy can lead to undesired fragmentation[8].
Protodebromination If using catalytic hydrogenation, the bromine atom may be removed. In this case, a chemical reducing agent like LiAlH₄ is preferred.Catalytic hydrogenation can sometimes lead to the cleavage of carbon-halogen bonds.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high yield in the Sandmeyer reaction for brominating the pyridine ring?

A1: Temperature control is arguably the most critical factor. The diazonium salt intermediate is highly unstable, and maintaining a temperature between -5 and 0 °C is crucial to prevent its decomposition and the formation of byproducts such as phenols[2].

Q2: How can I purify the final product, (2-Bromo-5-methylpyridin-3-yl)methanamine?

A2: A typical purification protocol would involve an aqueous workup to remove inorganic salts, followed by extraction into an organic solvent[9]. Further purification can be achieved by flash column chromatography on silica gel, using a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., hexane or dichloromethane)[9].

Q3: Are there alternative methods for the reduction of the nitrile group?

A3: Yes, besides LiAlH₄ and catalytic hydrogenation, other reducing agents can be employed. Borane complexes such as Borane-tetrahydrofuran (BH₃-THF) or Borane-dimethylsulfide (BH₃-SMe₂) are effective for nitrile reduction[7]. A catalyst-free method using ammonia borane has also been reported for the reduction of a wide range of nitriles to primary amines[10].

Q4: Can I use 2-chloro-5-methylpyridin-3-amine as a starting material instead of the bromo- derivative?

A4: While it is possible to use the chloro- derivative, the carbon-chlorine bond is generally less reactive than the carbon-bromine bond in nucleophilic substitution reactions. Therefore, the subsequent cyanation step might require more forcing conditions (e.g., higher temperatures, longer reaction times, or a more active catalytic system).

Q5: What analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?

A5: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of the reaction progress. For a more detailed analysis of purity and to identify byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are highly effective[4]. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product.

IV. Experimental Protocols

Protocol 1: General Procedure for Nitrile Reduction using LiAlH₄
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 equivalents) in anhydrous diethyl ether or THF.

  • Addition of Nitrile: Cool the suspension to 0 °C using an ice bath. Dissolve the 2-Bromo-3-cyano-5-methylpyridine (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify further by column chromatography if necessary[5][6].

Nitrile_Reduction_Workflow A Setup: LiAlH4 in anhydrous ether under N2 B Cool to 0 °C A->B C Dropwise addition of nitrile solution B->C D Warm to RT, then reflux C->D E Monitor reaction completion (TLC/GC-MS) D->E F Cool to 0 °C and quench E->F G Filter and wash precipitate F->G H Dry and concentrate organic phase G->H I Purify by column chromatography H->I

Caption: Workflow for the reduction of a nitrile to a primary amine using LiAlH₄.

V. References

  • Benchchem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.

  • Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles.

  • The Journal of Organic Chemistry. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane.

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.

  • Benchchem. (2025). Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine.

  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines.

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.

  • ChemicalBook. (n.d.). 3-Amino-2-bromo-5-methylpyridine synthesis.

  • Wikipedia. (n.d.). Pyridine.

  • Benchchem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.

  • Benchchem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

  • ACS GCI Pharmaceutical Roundtable. (2026). Pyridine Ring Synthesis.

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine.

  • MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.

  • Journal of the American Chemical Society. (2007). Direct Synthesis of Pyridine Derivatives.

  • ChemInform Abstract. (n.d.). Recent Strategies for the Synthesis of Pyridine Derivatives.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 2-Bromo-5-methylpyridin-3-amine in Modern Organic Synthesis.

  • Google Patents. (n.d.). CN105399661A - Preparation method for 2,6-dibromo methyl pyridine.

  • Reddit. (2024). Bromination Help : r/Chempros.

  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

  • ResearchGate. (n.d.). 2-Bromo-5-methylpyridine.

  • Organic Syntheses. (n.d.). 2-bromopyridine.

  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.

  • ChemicalBook. (n.d.). 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis.

  • Benchchem. (2025). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.

  • Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization.

  • PubChem. (n.d.). (2-Bromopyridin-4-yl)methanamine.

  • The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf.

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.

Sources

Technical Support Center: Synthesis of (2-Bromo-5-methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Bromo-5-methylpyridin-3-yl)methanamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help navigate the common challenges and side reactions encountered during its synthesis.

Introduction: Plausible Synthetic Pathways

The synthesis of (2-Bromo-5-methylpyridin-3-yl)methanamine can be approached through several routes, primarily revolving around the introduction of the aminomethyl group at the C3 position of a pre-functionalized 2-bromo-5-methylpyridine core. Two common strategies are the reduction of a nitrile intermediate and the Gabriel synthesis from a halomethyl intermediate. This guide will address potential side reactions in both pathways.

A plausible and frequently employed route involves the reduction of 2-Bromo-5-methylnicotinonitrile. This precursor can be synthesized from commercially available starting materials.

Troubleshooting Guides: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Problem 1: Low Yield and Impurity Formation During Bromination of 3-Methylpyridine

Question: "I am attempting to synthesize the 2-bromo-5-methylpyridine precursor via bromination of 3-methylpyridine, but I am observing a mixture of products, including what appears to be di-brominated species and other isomers, leading to a low yield of the desired product. How can I improve the selectivity?"

Answer:

The direct bromination of 3-methylpyridine can be challenging due to the activating effect of the methyl group, which can lead to over-bromination and a lack of regioselectivity. The formation of 2,6-dibromo-3-methylpyridine and other isomers is a common issue.[1][2]

Root Causes and Solutions:

Root Cause Explanation Recommended Solution
Over-bromination The pyridine ring, activated by the methyl group, is susceptible to further bromination after the initial substitution.Use a less reactive brominating agent such as N-bromosuccinimide (NBS) instead of liquid bromine.[2] Carefully control the stoichiometry, using a slight excess or an equimolar amount of NBS.
Lack of Regioselectivity The electronic and steric effects of the methyl group and the pyridine nitrogen may not strongly direct the bromination to the desired C2 position.Protecting the pyridine nitrogen by forming the N-oxide can alter the electronic properties of the ring and improve regioselectivity. However, this adds extra steps to the synthesis. A more direct approach is to carefully control reaction conditions.
Harsh Reaction Conditions High temperatures can decrease selectivity and promote the formation of byproducts.Perform the bromination at a lower temperature. For instance, reactions with NBS are often carried out at or below room temperature.[2]

Experimental Protocol for Selective Bromination:

  • Dissolve 3-methylpyridine in a suitable solvent like acetonitrile or a chlorinated solvent.

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (NBS) portion-wise over a period of 30-60 minutes.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Incomplete Conversion and Side Reactions During Reduction of 2-Bromo-5-methylnicotinonitrile

Question: "I am reducing 2-Bromo-5-methylnicotinonitrile to the desired amine, but I am struggling with incomplete conversion and the formation of a significant amount of de-brominated byproduct. What are the optimal conditions for this reduction?"

Answer:

The reduction of the nitrile group in the presence of a bromine atom on the pyridine ring requires a careful choice of reducing agent to avoid hydrodebromination.

Root Causes and Solutions:

Root Cause Explanation Recommended Solution
Hydrodebromination Strong reducing agents or harsh catalytic hydrogenation conditions can lead to the cleavage of the C-Br bond.Use a milder reducing agent such as borane-tetrahydrofuran complex (B₂H₆-THF) or lithium aluminum hydride (LiAlH₄) at low temperatures. Catalytic hydrogenation with catalysts like Raney Nickel or Palladium on carbon can be effective but requires careful optimization of pressure, temperature, and solvent to minimize de-bromination.
Incomplete Reduction Insufficient reducing agent or non-optimal reaction conditions can lead to the formation of the corresponding aldehyde (from partial reduction and hydrolysis during workup) or imine intermediates.Ensure the use of a sufficient excess of the reducing agent (typically 2-4 equivalents). Monitor the reaction progress by TLC or LC-MS to ensure complete conversion of the starting material.
Formation of Secondary Amines The primary amine product can potentially react with the intermediate imine to form a secondary amine byproduct.This is less common with powerful reducing agents like LiAlH₄ that rapidly convert the imine to the primary amine. However, if observed, using a large excess of the reducing agent and maintaining a low reaction temperature can help minimize this side reaction.

dot

Start 2-Bromo-5-methylnicotinonitrile Desired (2-Bromo-5-methylpyridin-3-yl)methanamine Start->Desired Reduction (e.g., LiAlH₄, B₂H₆) Side1 5-Methylnicotinonitrile (De-bromination) Start->Side1 Harsh Reduction Conditions (e.g., Aggressive Catalytic Hydrogenation) Side2 2-Bromo-5-methylnicotinaldehyde (Incomplete Reduction) Start->Side2 Insufficient Reducing Agent/ Premature Workup

Caption: Potential pathways in the reduction of 2-Bromo-5-methylnicotinonitrile.

Problem 3: Challenges in the Gabriel Synthesis Pathway

Question: "I am considering a Gabriel synthesis route starting from 2-bromo-3-(bromomethyl)-5-methylpyridine. What are the potential pitfalls of this approach?"

Answer:

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides.[3][4][5] While it effectively prevents the formation of secondary and tertiary amines, it has its own set of challenges.[6]

Root Causes and Solutions:

Root Cause Explanation Recommended Solution
Difficult Deprotection The final step, the hydrolysis of the N-alkylphthalimide intermediate, can be sluggish and require harsh conditions (strong acid or base), which may lead to decomposition of the desired product.[3][4]The Ing-Manske procedure, which uses hydrazine for the deprotection, is often preferred as it proceeds under milder conditions.[3][4] However, the phthalhydrazide byproduct can sometimes be difficult to separate from the product.
Formation of Byproducts During Halogenation The initial synthesis of the 2-bromo-3-(bromomethyl)-5-methylpyridine precursor can be problematic, with potential for over-halogenation or reaction at the pyridine ring.Use a selective benzylic brominating agent like NBS with a radical initiator (e.g., AIBN or benzoyl peroxide) and light to favor bromination of the methyl group over the ring.
Nucleophilic Substitution at the Pyridine Ring The phthalimide anion is a potent nucleophile. While reaction at the benzylic bromide is expected, there is a small possibility of competing nucleophilic aromatic substitution at the 2-position of the pyridine ring, especially at elevated temperatures.Use a polar aprotic solvent like DMF to facilitate the SN2 reaction at the benzylic position and maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.[4]

dot

Start 2-Bromo-3-(bromomethyl) -5-methylpyridine Intermediate N-((2-Bromo-5-methylpyridin-3-yl)methyl)phthalimide Start->Intermediate + Potassium Phthalimide Desired (2-Bromo-5-methylpyridin-3-yl)methanamine Intermediate->Desired + Hydrazine (Ing-Manske) Side Phthalhydrazide (Byproduct) Intermediate->Side

Sources

Technical Support Center: Pd-Catalyzed Cross-Coupling of (2-Bromo-5-methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Difficult Substrate" Alert

You are working with (2-Bromo-5-methylpyridin-3-yl)methanamine .[1] This is not a standard aryl halide.[1] It presents a "Perfect Storm" of catalyst deactivation features:

  • Primary Aliphatic Amine (

    
    ):  Unlike an aniline, the methanamine (
    
    
    
    ) is highly basic (
    
    
    ) and an aggressive sigma-donor to Palladium.[1]
  • Chelation Trap: The proximity of the pyridine nitrogen and the methanamine nitrogen allows for the formation of stable 5- or 6-membered palladacycles, effectively sequestering the catalyst from the catalytic cycle.

  • Steric Hindrance: The bromine is at the C2 position, flanked by the pyridine nitrogen and the C3-methanamine tail.

This guide prioritizes Suzuki-Miyaura (C-C bond formation) but the principles apply to Buchwald-Hartwig (C-N) couplings.[1]

Part 1: The Diagnostic (Why your reaction is failing)

If your reaction stalls at <20% conversion or yields a black precipitate immediately, you are likely experiencing Amine Poisoning .

The Mechanism of Failure

Standard Pd(0)/Pd(II) cycles rely on the metal being coordinatively unsaturated to accept the transmetallation partner (Boronic acid). Your substrate, however, acts as a bidentate ligand.

ChelationTrap Substrate Substrate: (2-Br-5-Me-Pyr-3-yl)methanamine OxAdd Oxidative Addition Intermediate (Pd-II) Substrate->OxAdd Pd_Active Active Catalyst L-Pd(0) Pd_Active->OxAdd Fast Trap THE TRAP: Stable Palladacycle (Catalyst Resting State) OxAdd->Trap Intramolecular Chelation (Fast) Product Cross-Coupled Product OxAdd->Product Transmetallation (Slow/Blocked) Trap->Pd_Active Requires High Temp or Bulky Ligand

Figure 1: The formation of a stable palladacycle prevents the transmetallation step, stalling the catalytic cycle.[1]

Part 2: Optimization Protocols

Strategy A: The "Hero" Route (Unprotected Amine)

Use this if protection/deprotection steps are strictly forbidden by your synthesis timeline.

Core Concept: Overwhelm the chelation effect using Buchwald G4 Precatalysts . These catalysts generate the active


 species only upon activation in the flask, and the bulky biaryl phosphine ligands (XPhos/RuPhos) sterically crowd out the substrate's amine from binding to the Pd center.
Recommended Conditions (Unprotected)
ComponentRecommendationRationale
Catalyst XPhos Pd G4 (2–5 mol%)The G4 scaffold ensures rapid activation.[1] XPhos is bulky enough to prevent the substrate amine from coordinating.
Alternative RuPhos Pd G4 Use if XPhos fails; RuPhos is exceptional for secondary amines but also effective here.
Base

(3.0 equiv)
Anhydrous phosphate is superior to carbonate for sensitive pyridines.[1]
Solvent 1,4-Dioxane :

(4:1)
The water is critical for solubilizing the inorganic base and facilitating the boronate activation.
Temp 80°C – 100°C High temperature is required to break any resting state chelates.[1]

Step-by-Step Protocol (Unprotected):

  • Charge a reaction vial with (2-Bromo-5-methylpyridin-3-yl)methanamine (1.0 equiv), Boronic Acid (1.5 equiv), and

    
      (3.0 equiv).[1]
    
  • Add XPhos Pd G4 (2–5 mol%). Note: Do not use Pd(PPh3)4 or Pd(OAc)2; they will die immediately.[1]

  • Seal and purge with Argon/Nitrogen for 5 minutes.

  • Add degassed 1,4-Dioxane and degassed water (4:1 ratio) via syringe.[1] Concentration should be 0.1 M – 0.2 M.[1]

  • Heat to 90°C for 2–12 hours.

  • Workup: The product is a basic amine. Acidify to pH 3, wash with EtOAc (removes non-basic impurities), then basify aqueous layer to pH 12 and extract with DCM/IPA (3:1).[1]

Strategy B: The "Reliable" Route (Boc-Protection)

Use this for scale-up or if Strategy A yields <50%.[1]

Core Concept: Masking the amine as a carbamate (Boc) removes the lone pair availability, eliminating the chelation trap entirely.

Recommended Conditions (Protected)
ComponentRecommendationRationale
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 Once protected, the substrate behaves like a standard aryl bromide.[1] Cheaper catalysts work.[1]
Base

or

Standard Suzuki bases are sufficient.[1]
Solvent DME / Water or Toluene / EtOH / Water Standard biphasic systems.[1]

Step-by-Step Protocol (Protection + Coupling):

  • Protection: Treat substrate with

    
     (1.1 equiv) and 
    
    
    
    in DCM (RT, 2h).[1] Yield is typically quantitative.[1]
  • Coupling: React N-Boc-substrate with Boronic acid (1.2 equiv), Pd(dppf)Cl2 (1 mol%), and

    
      (2M aq, 3 equiv) in DME at 80°C.
    
  • Deprotection: Treat crude with TFA/DCM (1:1) or HCl/Dioxane.[1]

Part 3: Troubleshooting Matrix

SymptomProbable CauseSolution
Reaction turns black immediately "Pd-Black" formation due to unstable catalyst.[1]Switch to G3/G4 Precatalysts . Avoid Pd(OAc)2 or Pd2(dba)3.[1]
Starting material remains (0% Conv) Catalyst poisoning (Chelation).[1]Increase Temp to 100°C. Switch Ligand to XPhos or CataCXium A .
De-bromination (Protodehalogenation) Hydride source in media or overheating.[1]Use anhydrous conditions (switch base to CsF or

dry). Lower temp to 60°C.
Product is trapped in aqueous layer The product is highly polar/basic.Do not use standard EtOAc extraction. Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) at pH > 12.[1]

Part 4: Decision Tree for Ligand Selection

Use this logic flow to select the correct ligand system if XPhos fails.

LigandSelection Start Start: Optimization Q1 Is the Amine Protected? Start->Q1 Yes Yes (N-Boc) Q1->Yes Route B No No (Free NH2) Q1->No Route A Standard Standard Cat: Pd(dppf)Cl2 Pd(PPh3)4 Yes->Standard Q2 Is the Boronic Acid Sterically Hindered? No->Q2 No_Hind Use XPhos Pd G4 Q2->No_Hind Yes_Hind Use SPhos Pd G4 (Better for sterics) Q2->Yes_Hind Fail Still Failing? No_Hind->Fail Yes_Hind->Fail PEPPSI Try PEPPSI-IPr (NHC Ligand) Fail->PEPPSI

Figure 2: Ligand selection logic based on substrate protection status and steric environment.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles."[1][2] Organic Letters, 2010.[2]

    • Relevance: Establishes the use of RuPhos/XPhos precatalysts for unprotected amino-heterocycles.
  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.

    • Relevance: Defines the G3/G4 precatalyst activation mechanism essential for avoiding amine poisoning.
  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides."[1] Chemistry - A European Journal, 2006.[1] [1]

    • Relevance: Alternative NHC-catalyst strategy if phosphine ligands fail.[1]

  • Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide."[1]

    • Relevance: Practical handling of G4 c

Sources

Preventing dehalogenation of (2-Bromo-5-methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Ticket Queue: Active Specialist: Senior Application Scientist, Process Chemistry Division

System Overview & Molecule Profile

Welcome to the technical support hub for (2-Bromo-5-methylpyridin-3-yl)methanamine . This intermediate is critical in medicinal chemistry but suffers from a high failure rate due to the lability of the C2-Bromine bond.

Molecule Specifications:

  • Core Structure: Pyridine ring.[1]

  • Critical Weakness: The C2-Br bond is activated by the adjacent pyridine nitrogen, making it highly susceptible to oxidative addition (and subsequent dehalogenation) by transition metals.

  • Nucleophilic Risk: The C3-methanamine (

    
    ) is a primary amine that can poison catalysts or participate in self-immolation (dimerization) if not handled correctly.
    

Module 1: Synthesis Troubleshooting (Nitrile Reduction)

Ticket #402: "I reduced 2-bromo-5-methylnicotinonitrile using Pd/C and


. The nitrile converted to the amine, but the bromine is gone. Mass spec shows M-H peak."
Root Cause Analysis

Standard catalytic hydrogenation (Pd/C, PtO_2) is non-selective . Palladium inserts into the C-Br bond faster than it reduces the nitrile in many pyridine systems. The resulting Pd-Ar species undergoes hydrogenolysis, replacing the Bromine with Hydrogen.

Corrective Protocol: The Cobalt Boride Method

To retain the halogen, you must switch from a heterogeneous noble metal catalyst to a semi-heterogeneous metal boride system or a chemical reductant.

Recommended Workflow: Use Cobalt(II) Chloride (


)  with Sodium Borohydride (

)
.[2] This generates Cobalt Boride (

) in situ, which selectively reduces nitriles to primary amines without touching aryl bromides.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of 2-bromo-5-methylnicotinonitrile in Methanol (0.1 M concentration).

  • Catalyst Loading: Add 2.0 eq of

    
      (solid). The solution will turn deep purple/pink.
    
  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Reduction: Portion-wise, add 10.0 eq of

    
     .
    
    • Caution: Vigorous gas evolution (

      
      ). Add slowly to prevent overflow.
      
    • Observation: The solution will turn black (formation of active

      
       species).
      
  • Workup: Once gas evolution ceases (approx. 1-2 hours), quench with

    
     HCl until pH < 3 (destroys residual borides).
    
  • Extraction: Basify with

    
     to pH > 10 and extract with DCM.
    

Alternative Method (Borane): If the Cobalt method yields low recovery due to cobalt chelation, use Borane-THF (


)  (1.0 M, 3.0 eq) at 0°C 

RT. This proceeds via a hydride transfer mechanism that is chemically orthogonal to the Ar-Br bond.

Module 2: Cross-Coupling Optimization (Suzuki-Miyaura)

Ticket #405: "Trying to couple the bromide with a boronic acid. Getting 40% dehalogenated product (proto-dehalogenation) and low yield."

Root Cause Analysis

Dehalogenation in Suzuki couplings of 2-bromopyridines occurs via a Palladium-Hydride (Pd-H) intermediate. This happens when:

  • Slow Transmetallation: The boronic acid reacts too slowly, leaving the oxidative addition complex (

    
    ) vulnerable.
    
  • Alcohol Solvents: Solvents like Ethanol/Methanol act as hydride sources via

    
    -hydride elimination from alkoxides.
    
  • Free Amine Interference: The free

    
     group coordinates to the Pd center, displacing ligands and stalling the catalytic cycle, giving time for side reactions.
    
Troubleshooting Guide
ParameterStandard (High Risk)Optimized (Low Risk) Reasoning
Substrate Free AmineBoc-Protected Amine Prevents amine from poisoning the catalyst.
Solvent EtOH / MeOH / DMFToluene / 1,4-Dioxane Removes the source of hydride protons.
Base

/ Alkoxides

(Anhydrous)
Phosphate is bulky and less likely to promote

-hydride elimination.
Ligand

/ dppf
XPhos / SPhos Bulky, electron-rich ligands accelerate reductive elimination, beating the dehalogenation rate.
Visual Workflow: Preventing Dehalogenation

DehalogenationPrevention Start Start: Suzuki Coupling (2-Bromo-5-methylpyridin-3-yl)methanamine CheckAmine Is the Amine Protected? Start->CheckAmine Protect Action: Protect with Boc_2O CheckAmine->Protect No SolventCheck Solvent Choice? CheckAmine->SolventCheck Yes Protect->SolventCheck BadSolvent Alcohol/DMF (High Dehalogenation Risk) SolventCheck->BadSolvent Protic GoodSolvent Toluene/Dioxane (Anhydrous) SolventCheck->GoodSolvent Aprotic Failure Failure: Ar-H Species (Pd-H Mechanism) BadSolvent->Failure Hydride Source Present LigandCheck Ligand Selection GoodSolvent->LigandCheck Result Success: High Yield Cross-Coupled Product LigandCheck->Result Use XPhos/SPhos LigandCheck->Failure Use PPh3 (Slow Turn-over)

Caption: Decision tree for minimizing protodehalogenation during Pd-catalyzed cross-coupling.

Module 3: Storage & Stability FAQs

Q: Can I store this compound in solution? A: No. 2-Bromopyridines with free amines are prone to intermolecular


 reactions (dimerization) over time, especially in concentrated solutions. Store as a solid , preferably as the HCl or TFA salt , which protonates the amine and shuts down nucleophilic pathways.

Q: The solid turned brown after a week. Is it usable? A: This indicates oxidation of the amine or photolytic cleavage of the C-Br bond.

  • Test: Run LCMS.

  • If <5% degradation: Re-purify via an SCX-2 (cation exchange) cartridge to remove non-basic impurities.

  • Prevention: Store under Argon at -20°C in amber vials.

References

  • Selective Reduction of Nitriles: Heinzman, S. W., & Ganem, B. (1982). Mechanism of sodium borohydride-cobaltous chloride reductions.[2][3] Journal of the American Chemical Society.[2]

  • Borane Reduction Selectivity: Haddenham, D., et al. (2009).[4] Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Journal of Organic Chemistry.

  • Preventing Dehalogenation in Suzuki Couplings: Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2]

  • Dehalogenation Mechanisms: Navarro, O., et al. (2004). Dehalogenation of Aryl Halides by Pd-N-Heterocyclic Carbene Complexes. Journal of Organic Chemistry.

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving (2-Bromo-5-methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-Bromo-5-methylpyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges encountered during its use in pivotal synthetic transformations, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Our aim is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle (2-Bromo-5-methylpyridin-3-yl)methanamine?

(2-Bromo-5-methylpyridin-3-yl)methanamine and its salts should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation. It is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: Should I use the free base or a salt form of (2-Bromo-5-methylpyridin-3-yl)methanamine in my reaction?

The choice between the free base and a salt (e.g., hydrochloride) depends on the specific reaction conditions. The hydrochloride salt generally exhibits greater stability and is less prone to degradation during storage.[3] However, for reactions requiring a basic environment, using the free base is more direct. If you are using the salt in a reaction that requires a base, you will need to add a sufficient excess of the base to neutralize the salt and facilitate the desired reaction.

Q3: Can the primary amine of the methanamine group interfere with my cross-coupling reaction?

Yes, the primary amine of the methanamine group is nucleophilic and can compete with other nucleophiles in the reaction mixture, potentially leading to side products. It can also coordinate to the metal catalyst, which may inhibit its catalytic activity. For these reasons, it is often advisable to protect the amine group before proceeding with cross-coupling reactions.

Troubleshooting Guide for Common Reactions

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. However, when using substrates like (2-Bromo-5-methylpyridin-3-yl)methanamine, several challenges can arise.

Problem 1: Low to No Product Formation

  • Potential Cause: Catalyst inhibition by the unprotected primary amine. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, reducing its efficacy.

  • Troubleshooting Steps:

    • N-Protection: Protect the primary amine as an acetamide or a carbamate (e.g., Boc). The acetamide protection has been shown to be effective for the closely related 5-bromo-2-methylpyridin-3-amine, leading to good yields in Suzuki couplings.[4][5]

    • Ligand and Catalyst Screening: For sterically hindered substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can improve catalytic activity.[6] Screening different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands is recommended.

    • Solvent and Base Optimization: A mixture of an aprotic polar solvent like 1,4-dioxane and water is commonly used.[4] The choice of base is also critical; inorganic bases like K₃PO₄ or K₂CO₃ are often effective.[4]

Problem 2: Formation of Side Products (e.g., Homocoupling of Boronic Acid)

  • Potential Cause: Inefficient transmetalation or premature reductive elimination.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can promote the decomposition of boronic acids.[6]

    • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can lead to the oxidative homocoupling of the boronic acid.

    • Base Selection: Using a weaker base or carefully controlling the stoichiometry can sometimes suppress homocoupling.

Problem 3: Debromination of the Starting Material

  • Potential Cause: Proto-debromination, where the bromine atom is replaced by a hydrogen atom. This can occur if the catalytic cycle is inefficient and side reactions with trace water or other proton sources become significant.

  • Troubleshooting Steps:

    • Optimize Catalyst System: A more active catalyst system can promote the desired cross-coupling over proto-debromination.[6]

    • Strictly Anhydrous Conditions: Minimize the presence of any proton sources in the reaction mixture.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds. The presence of the primary aminomethyl group in (2-Bromo-5-methylpyridin-3-yl)methanamine presents unique challenges.

Problem 1: Self-Coupling or Polymerization

  • Potential Cause: The primary amine of one molecule can react with the bromo-group of another molecule, leading to oligomers or polymers.

  • Troubleshooting Steps:

    • N-Protection: This is highly recommended to prevent self-reaction. A Boc protecting group is a common and effective choice.

    • Slow Addition: If N-protection is not feasible, slow addition of the substrate to the reaction mixture containing the catalyst and the other coupling partner may minimize self-coupling.

Problem 2: Low Yield or Incomplete Conversion

  • Potential Cause: Catalyst deactivation or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Ligand Choice: The choice of ligand is crucial. For amination of bromopyridines, ligands like BINAP, Xantphos, or bulky biaryl phosphines are often effective.[7][8][9]

    • Base Selection: Strong, non-nucleophilic bases like NaOt-Bu or Cs₂CO₃ are typically used.[7][8]

    • Temperature Control: These reactions often require elevated temperatures (80-110 °C).[7][8]

Problem 3: Difficulty in Product Purification

  • Potential Cause: The presence of basic nitrogen atoms in both the starting material and the product can lead to tailing on silica gel chromatography.

  • Troubleshooting Steps:

    • Acid/Base Workup: An acidic wash to extract the basic compounds into the aqueous layer, followed by basification and re-extraction into an organic solvent, can help remove non-basic impurities.

    • Modified Chromatography:

      • Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent to reduce peak tailing on silica gel.[10]

      • Consider using alternative stationary phases like alumina or reverse-phase chromatography.

Experimental Protocols

Protocol 1: N-Acetylation of (2-Bromo-5-methylpyridin-3-yl)methanamine

This protocol is adapted from a similar procedure for a related aminopyridine.[4]

  • Dissolve (2-Bromo-5-methylpyridin-3-yl)methanamine (1.0 equiv) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, for example, triethylamine (1.2 equiv).

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-acetylated product.

ReagentMolar Equiv.Purpose
(2-Bromo-5-methylpyridin-3-yl)methanamine1.0Starting Material
Triethylamine1.2Base
Acetic Anhydride1.1Acetylating Agent
Dichloromethane-Solvent
Protocol 2: Suzuki-Miyaura Coupling of N-acetyl-(2-Bromo-5-methylpyridin-3-yl)methanamine

This protocol is based on a successful coupling of a similar acetamide-protected bromopyridine.[4]

  • To a Schlenk flask, add N-acetyl-(2-Bromo-5-methylpyridin-3-yl)methanamine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 85-95 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ReagentMolar Equiv.Purpose
N-acetyl-(2-Bromo-5-methylpyridin-3-yl)methanamine1.0Starting Material
Arylboronic Acid1.2Coupling Partner
Pd(PPh₃)₄0.05Catalyst
K₃PO₄2.0Base
1,4-Dioxane/Water (4:1)-Solvent

Visualizing the Troubleshooting Workflow

Caption: A flowchart for troubleshooting common issues in Suzuki-Miyaura and Buchwald-Hartwig reactions.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, 602.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021).
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.
  • Chemistry LibreTexts. (2023).
  • Gandeepan, P., et al. (2020). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 25(23), 5678.
  • Li, J., et al. (2019). Palladium-Catalyzed Highly Regioselective Aromatic Substitution of Benzylic Ammonium Salts with Amines. Organic Letters, 21(17), 7169-7173.
  • Fairlamb, I. J., et al. (2023). Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation. Organometallics, 42(12), 1269-1280.
  • BenchChem. (2025).
  • ResearchGate. (2025).
  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 911933.
  • Li, G., et al. (2020). Palladium-catalyzed benzylic C(sp3)–H carbonylative arylation of azaarylmethyl amines with aryl bromides. Chemical Science, 11(30), 7896-7902.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Syntheses. (2016). 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-320.
  • ResearchGate. (2020).
  • ResearchGate. (2025).
  • ResearchG
  • Google Patents. (2012).
  • Hendradi, E., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1109673.
  • Google Patents. (2010).
  • Semantic Scholar. (2020).
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • BenchChem. (2025). A Comprehensive Technical Guide to 3-Bromo-2-methylpyridine: Hydrochloride Salt vs. Free Base.
  • PubChem. 5-Bromo-2-methylpyridin-3-amine. [Link]

  • ResearchGate. (2014). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.
  • TCI AMERICA. (2018).
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: 3-Amino-5-bromo-2-methylpyridine.

Sources

Common impurities in (2-Bromo-5-methylpyridin-3-yl)methanamine and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-Bromo-5-methylpyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and handling of this important chemical intermediate. Our focus is on providing practical, field-tested insights and methodologies to ensure the highest quality of your material.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic routes to (2-Bromo-5-methylpyridin-3-yl)methanamine and how do they influence the impurity profile?

A1: (2-Bromo-5-methylpyridin-3-yl)methanamine is typically synthesized via one of two primary pathways, each with a characteristic set of potential impurities. Understanding the synthetic origin of your material is the first step in effective troubleshooting.

  • Route A: Reduction of 2-Bromo-5-methylnicotinonitrile. This is a common and direct method involving the reduction of the nitrile group to a primary amine.

  • Route B: Reductive Amination of 2-Bromo-5-methylnicotinaldehyde. This route involves the reaction of the corresponding aldehyde with an amine source in the presence of a reducing agent.

The choice of reagents and reaction conditions in each route will dictate the specific impurities formed.

Q2: I observe a persistent impurity with a similar polarity to my product in TLC analysis. What could it be and how do I remove it?

A2: This is a frequent challenge. The identity of the impurity depends on the synthetic route used.

  • If you used Route A (Nitrile Reduction): The most likely culprit is the corresponding primary alcohol, (2-Bromo-5-methylpyridin-3-yl)methanol . This can arise from the hydrolysis of an intermediate imine during the reduction process, particularly if aqueous workup conditions are not carefully controlled. Due to the presence of the basic amine group in your product, separation by standard silica gel chromatography can be challenging due to peak tailing.

  • If you used Route B (Reductive Amination): The impurity could be the unreacted starting aldehyde, 2-Bromo-5-methylnicotinaldehyde , or the alcohol byproduct, (2-Bromo-5-methylpyridin-3-yl)methanol , from over-reduction.

For removal, a multi-step purification strategy is often necessary. See the detailed protocols below for acid-base extraction and column chromatography.

Q3: My product has a yellowish or brownish tint. What causes this discoloration and how can I obtain a colorless compound?

A3: Discoloration in aminopyridine derivatives often points to the presence of trace impurities that are highly colored.[1] These can be challenging to remove completely.

  • Potential Cause: The formation of small quantities of aza-quinhydrone type complexes or other oxidized species can lead to coloration. The presence of residual metals from catalysts used in the synthesis can also contribute.

  • Removal Strategy:

    • Activated Carbon Treatment: During recrystallization, the addition of a small amount of activated carbon to the hot solution can help adsorb these colored impurities.[1] It is crucial to use a minimal amount, as excessive use can lead to a loss of your desired product.

    • Chelating Agent Wash: If metal contamination is suspected, washing an organic solution of your product with an aqueous solution of a chelating agent like EDTA can be effective.

Troubleshooting Guides & Purification Protocols

Impurity Profile Overview

The following table summarizes the most common impurities associated with the synthesis of (2-Bromo-5-methylpyridin-3-yl)methanamine and the recommended purification methods.

Impurity NameProbable OriginRecommended Removal Method
2-Bromo-5-methylnicotinonitrileUnreacted starting material (Route A)Column Chromatography, Recrystallization
2-Bromo-5-methylnicotinaldehydeUnreacted starting material (Route B)Acid-Base Extraction, Column Chromatography
(2-Bromo-5-methylpyridin-3-yl)methanolSide reaction in nitrile reduction or aldehyde reductionAcid-Base Extraction, Column Chromatography
Dibrominated SpeciesOver-bromination of precursorRecrystallization, Column Chromatography
Detailed Purification Protocols

This technique is highly effective for separating the basic (2-Bromo-5-methylpyridin-3-yl)methanamine from non-basic impurities like the corresponding alcohol or unreacted nitrile/aldehyde.

Rationale: The basic aminomethyl group is readily protonated by an acid to form a water-soluble salt. Neutral organic impurities will remain in the organic phase and can be separated. Subsequent basification of the aqueous layer liberates the free amine, which can be extracted back into an organic solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidification: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The protonated amine will move to the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Separation of Neutral Impurities: Combine the organic layers. This fraction contains any neutral impurities. It can be dried and concentrated to identify the impurities if necessary.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the pH is >10. This will deprotonate the amine, causing it to precipitate or form an oily layer.

  • Back-Extraction: Extract the liberated amine back into an organic solvent (e.g., ethyl acetate or DCM) 3-4 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

G cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Final Product crude Crude Product in Organic Solvent neutral_impurities Neutral Impurities (e.g., alcohol, nitrile) protonated_amine Protonated Amine Salt crude->protonated_amine Extract with 1M HCl free_amine Free Amine protonated_amine->free_amine Add Base (e.g., NaOH) purified_product Purified Product free_amine->purified_product Extract with Organic Solvent G start Crude Product load Load onto Silica Gel Column start->load elute Elute with Solvent Gradient (e.g., Hexane -> Ethyl Acetate -> MeOH) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Validation of (2-Bromo-5-methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical research and drug development, the integrity of a synthesis is not merely a measure of yield but a foundational pillar of regulatory compliance and therapeutic efficacy. The purity of an intermediate, such as (2-Bromo-5-methylpyridin-3-yl)methanamine, dictates the success of subsequent synthetic steps and the safety profile of the final Active Pharmaceutical Ingredient (API).[1][2] This guide provides an in-depth, objective comparison of the critical analytical techniques used to validate the purity of this key building block, moving beyond procedural lists to explain the causality behind experimental choices.

(2-Bromo-5-methylpyridin-3-yl)methanamine is a crucial intermediate in modern organic synthesis, particularly in the development of novel APIs and agrochemicals.[3] Its synthesis, often involving the reduction of a nitro-precursor like 2-bromo-5-methyl-3-nitropyridine, can introduce a spectrum of potential impurities.[4] These may include unreacted starting materials, over-reduced byproducts, or regioisomers. A robust, multi-faceted analytical strategy is therefore not just recommended; it is essential. This guide will dissect and compare the primary methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis, providing the technical insights necessary to build a self-validating system for purity confirmation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

HPLC is the premier method for purity assessment in pharmaceutical quality control due to its high resolution, sensitivity, and quantitative accuracy.[5][6] It excels at separating the target compound from non-volatile and thermally labile impurities that may be present in the reaction mixture.

The Principle of Causality: We employ Reversed-Phase HPLC (RP-HPLC) because (2-Bromo-5-methylpyridin-3-yl)methanamine, an aromatic amine, possesses moderate polarity. A non-polar stationary phase (like C18) will retain the analyte and its potential organic impurities, while a polar mobile phase elutes them. By gradually increasing the organic solvent concentration in the mobile phase (a gradient elution), we can effectively separate compounds across a wide polarity range, ensuring that both highly polar starting materials and less polar byproducts are resolved from the main peak.[5]

Experimental Protocol: A Validated RP-HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). This is chosen for its proven ability to separate aromatic compounds.[5]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acid improves peak shape for the basic amine analyte.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. This ensures reproducible retention times.

  • Detection: PDA detector monitoring at 254 nm, with a full scan (200-400 nm) for peak purity analysis.

  • Sample Preparation: Dissolve the synthesized compound in the mobile phase (initial conditions) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Interpretation and Validation: Purity is calculated using the area percentage method. The area of the main analyte peak is divided by the total area of all peaks in the chromatogram.[5] A peak purity test, enabled by the PDA detector, should be performed to ensure the main peak is not co-eluting with an impurity.[7] For a high-purity standard, the result should be >99.5%.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep Dissolve Sample (~0.5 mg/mL) Filter Filter (0.45 µm) Prep->Filter Inject Inject into HPLC Filter->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect PDA Detection (200-400 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate PurityTest Peak Purity Analysis Detect->PurityTest Calculate Calculate Area % Purity Integrate->Calculate Report Report Calculate->Report PurityTest->Report

Caption: Workflow for HPLC Purity Validation.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a powerful orthogonal technique, particularly adept at identifying and quantifying volatile or semi-volatile impurities that might be present from solvents or specific byproducts.[8]

The Principle of Causality: GC separates compounds based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for unambiguous identification of impurities, something HPLC with UV detection cannot do. (2-Bromo-5-methylpyridin-3-yl)methanamine is sufficiently volatile for GC analysis.

Experimental Protocol: GC-MS Method
  • Instrumentation: A standard GC system coupled to a Mass Spectrometer (e.g., a Quadrupole MS).

  • Column: A low-to-mid polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Splitless mode at 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like Dichloromethane or Ethyl Acetate.

Data Interpretation and Validation: The total ion chromatogram (TIC) is used to determine purity by area percentage, similar to HPLC. Crucially, the mass spectrum of each peak is compared against a library (e.g., NIST) and the expected fragmentation pattern of the target compound and potential impurities to confirm their identities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve Sample (~1 mg/mL in DCM) Inject Inject into GC Prep->Inject Separate Temperature Program Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Analyzer (Scan 40-450 amu) Ionize->Detect TIC Generate TIC Detect->TIC Identify Identify Peaks via Mass Spectra & Library Detect->Identify Purity Calculate Area % Purity TIC->Purity Report Report Purity->Report Identify->Report

Caption: Workflow for GC-MS Purity and Identity Validation.

NMR Spectroscopy: The Definitive Structural Confirmation

While chromatographic methods quantify purity based on relative abundance, Nuclear Magnetic Resonance (NMR) spectroscopy validates the structural integrity of the main component and can identify structurally related impurities.[9][10] For drug development professionals, an unambiguous structural confirmation is non-negotiable.

The Principle of Causality: ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.[11] The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum allow for the complete assignment of the proton structure. Any unexpected signals indicate the presence of impurities. ¹³C NMR confirms the carbon backbone.[12] Quantitative NMR (qNMR), which uses a certified internal standard, can provide an absolute purity value, offering an excellent orthogonal confirmation to HPLC's relative purity.[6][13]

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>16 scans).

    • Ensure the spectral width covers the expected range for aromatic and aliphatic protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. This requires a longer acquisition time.

Data Interpretation and Validation:

  • ¹H NMR: For (2-Bromo-5-methylpyridin-3-yl)methanamine (C₇H₉BrN₂), expect signals for the two aromatic pyridine protons, the methylene (-CH₂-) protons, the methyl (-CH₃) protons, and the amine (-NH₂) protons. The integration of these peaks should correspond to a 2:2:3:2 ratio.

  • ¹³C NMR: Expect 7 distinct signals corresponding to the 7 carbon atoms in the molecule.

  • Impurity Detection: Look for small, unassignable peaks. The integration of these impurity peaks relative to the main compound's peaks gives a semi-quantitative estimate of their levels.

NMR_Logic cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis Compound (2-Bromo-5-methylpyridin-3-yl)methanamine H_Shift Chemical Shifts Compound->H_Shift H_Split Splitting Patterns Compound->H_Split H_Integ Integration (2:2:3:2) Compound->H_Integ C_Shift Chemical Shifts Compound->C_Shift C_Count 7 Carbon Signals Compound->C_Count Validation Validation H_Shift->Validation Correlate Data H_Split->Validation Correlate Data H_Integ->Validation Correlate Data C_Shift->Validation Correlate Data C_Count->Validation Correlate Data Result Structure Confirmed & Impurities Identified Validation->Result

Caption: Logical Flow for NMR-Based Structural Validation.

Elemental Analysis: Foundational Formula Verification

Elemental Analysis (EA) is a fundamental technique that provides the mass percentages of carbon, hydrogen, and nitrogen in a compound. This data is used to confirm that the empirical formula of the synthesized product matches the theoretical formula.[14][15]

The Principle of Causality: The sample is combusted in a furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. By comparing the experimentally determined mass percentages of C, H, and N to the calculated theoretical values, we can verify the elemental composition. A significant deviation suggests the presence of impurities (e.g., residual solvents, inorganic salts) or an incorrect structure.[6]

Experimental Protocol: CHN Analysis
  • Instrumentation: A dedicated CHN elemental analyzer.

  • Sample Preparation: A precisely weighed amount (1-3 mg) of the highly dried and pure sample is placed in a tin or silver capsule.

  • Analysis: The sample is combusted at high temperatures (~900-1000 °C) in the presence of oxygen. The resulting gases are separated and quantified by a detector.

Data Interpretation and Validation:

  • Theoretical Values for C₇H₉BrN₂:

    • C: 41.39%

    • H: 4.47%

    • N: 13.79%

  • Acceptance Criteria: The experimentally determined values should be within ±0.4% of the theoretical values.[16] For example, an acceptable carbon value would be in the range of 40.99% to 41.79%.

Comparative Guide to Purity Validation Techniques

ParameterHPLC (UV/PDA)GC-MSNMR SpectroscopyElemental Analysis
Primary Function Quantitative PurityImpurity IdentificationStructural ConfirmationEmpirical Formula Verification
Principle Liquid ChromatographyGas Chromatography & Mass SpectrometryNuclear Magnetic ResonanceCombustion Analysis
Specificity High (for separation)Very High (for identification)Absolute (for structure)Low (bulk property)
Sensitivity High (ppm levels)Very High (ppb levels)Moderate (typically >0.1%)Low (requires >95% purity)
Quantitation Relative (Area %)Relative (Area %)Absolute (with internal std.)Not for individual impurities
Best For Routine QC, purity assaysVolatile impurities, unknownsConfirming identity, isomersFinal check of bulk purity
Key Limitation Doesn't identify unknownsNot for non-volatile compoundsLower sensitivity, higher costInsensitive to isomeric impurities

Conclusion: An Orthogonal Approach for Unimpeachable Validation

No single analytical technique can provide a complete picture of a compound's purity. A self-validating and trustworthy purity assessment for (2-Bromo-5-methylpyridin-3-yl)methanamine relies on an orthogonal approach—using multiple, independent methods.[6]

  • Primary Validation: Use RP-HPLC as the primary tool for routine purity determination and quantification due to its precision and robustness.

  • Structural Confirmation: Confirm the identity of the main peak and the overall structure of the bulk material with ¹H and ¹³C NMR . This is an absolute requirement to ensure the correct compound has been synthesized.

  • Impurity Identification: Employ GC-MS to investigate any volatile or unexpected impurities, providing crucial information that HPLC-UV cannot.

  • Final Verification: Use Elemental Analysis as a final check to ensure the bulk sample has the correct elemental composition, free from significant amounts of inorganic impurities or solvents.

By integrating these techniques, researchers and drug development professionals can build a comprehensive and defensible data package that confirms the purity, identity, and quality of synthesized (2-Bromo-5-methylpyridin-3-yl)methanamine, ensuring the integrity of their downstream applications.

References

  • Title: Determining the Empirical Formula from an Elemental Analysis Source: ChemCollective URL: [Link]

  • Title: Top 5 Methods of Assessing Chemical Purity Source: Moravek, Inc. URL: [Link]

  • Title: Stoichiometry: Elemental Analysis Source: LibreTexts Chemistry URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

  • Title: How to determine the purity of newly synthesized organic compound? Source: ResearchGate URL: [Link]

  • Title: (PDF) NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions Source: ResearchGate URL: [Link]

  • Title: NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Analytical Method Development for Intermediate Purity & Impurities Source: Tianming Pharmaceuticals URL: [Link]

  • Title: EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Source: McGill University URL: [Link]

  • Title: Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions Source: PYG Lifesciences URL: [Link]

  • Title: 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration Source: Semantic Scholar URL: [Link]

  • Title: HPLC Method for Analysis of Pyridine on Primesep 100 Column Source: SIELC Technologies URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Empirical formula Source: Wikipedia URL: [Link]

  • Title: Determining Empirical and Molecular Formulas Source: YouTube URL: [Link]

  • Title: Purity determination of the starting materials used in the synthesis of pharmaceutical substances Source: ResearchGate URL: [Link]

  • Title: Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production Source: IISTE.org URL: [Link]

  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Polish Pharmaceutical Society URL: [Link]

  • Title: Selective Halogenation of Pyridines Using Designed Phosphine Reagents Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines Source: ACS Publications URL: [Link]

  • Title: Guidance for the validation of pharmaceutical quality control analytical methods Source: GOV.UK URL: [Link]

  • Title: ANALYTICAL CHEMISTRY: Overview (Techniques & Applications) Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: PubMed URL: [Link]

  • Title: STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide Source: Wiley URL: [Link]

  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: MDPI URL: [Link]

  • Title: Synthesis of 2-bromo-5-bromomethylpyridine Source: PrepChem.com URL: [Link]

  • Title: ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an Source: ATSDR URL: [Link]

  • Title: Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke Source: Health Canada URL: [Link]

  • Title: The Crucial Role of 2-Bromo-5-methylpyridin-3-amine in Modern Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... Source: ResearchGate URL: [Link]

  • Title: CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine Source: Google Patents URL
  • Title: 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates Source: ChemRxiv URL: [Link]

Sources

Comparative study of different synthetic routes to (2-Bromo-5-methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Bromo-5-methylpyridin-3-yl)methanamine is a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmacophores. Its structural integrity—specifically the preservation of the aryl bromide for subsequent cross-coupling (e.g., Suzuki-Miyaura)—dictates the choice of synthetic strategy.

This guide evaluates three primary synthetic routes. Route 1 (Nitrile Reduction) is identified as the optimal balance of scalability and chemoselectivity, utilizing Borane-THF to avoid debromination often seen with catalytic hydrogenation. Route 2 (Reductive Amination) serves as a mild alternative when the aldehyde precursor is accessible. Route 3 (Amide Reduction) provides a cost-effective pathway starting from the carboxylic acid.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of the target amine hinges on the introduction of the aminomethyl group at the C3 position while maintaining the C2-bromide and C5-methyl substituents.

Retrosynthesis Diagram

Retrosynthesis Target (2-Bromo-5-methylpyridin-3-yl)methanamine Nitrile 2-Bromo-5-methylnicotinonitrile (Route 1: Reduction) Target->Nitrile BH3·THF Aldehyde 2-Bromo-5-methylnicotinaldehyde (Route 2: Reductive Amination) Target->Aldehyde NH4OAc, NaBH3CN Amide 2-Bromo-5-methylnicotinamide (Route 3: Amide Reduction) Target->Amide BH3·DMS Dibromo 2,5-Dibromopyridine Nitrile->Dibromo Cyanation Aldehyde->Dibromo Grignard/DMF Acid 2-Bromo-5-methylnicotinic Acid Amide->Acid Amidation

Figure 1: Retrosynthetic disconnection showing the three primary precursors: Nitrile, Aldehyde, and Amide.

Part 2: Detailed Route Analysis

Route 1: Chemoselective Reduction of Nitrile (Recommended)

This route utilizes 2-Bromo-5-methylnicotinonitrile as the starting material. The key challenge is reducing the nitrile to a primary amine without reducing the aryl bromide (dehalogenation).

  • Mechanism: Borane (BH₃) acts as a Lewis acid, coordinating to the nitrile nitrogen. Hydride transfer occurs to form an imine-borane intermediate, which is further reduced to the amine-borane complex.

  • Chemoselectivity: Unlike catalytic hydrogenation (Pd/C, H₂), which poses a high risk of cleaving the C-Br bond, borane reagents (BH₃·THF or BH₃·SMe₂) are highly chemoselective for the nitrile group in the presence of halides.

  • Reagents: Borane-tetrahydrofuran (BH₃·THF) or Borane-dimethylsulfide (BMS).[1][2]

  • Yield: Typically 75–85%.

Route 2: Reductive Amination of Aldehyde

This route proceeds via 2-Bromo-5-methylnicotinaldehyde . It is a milder approach, ideal if the aldehyde is commercially available or generated via Grignard formylation of 2,5-dibromopyridine.

  • Mechanism: Condensation of the aldehyde with an ammonia source (ammonium acetate) forms an imine in situ, which is selectively reduced by sodium cyanoborohydride (NaBH₃CN).

  • Advantages: Avoids strong Lewis acids; very mild conditions.

  • Disadvantages: Primary amines can undergo over-alkylation (forming secondary amines) if the stoichiometry is not carefully controlled.

  • Yield: 60–75%.[3]

Route 3: Reduction of Amide

Starting from 2-Bromo-5-methylnicotinic acid , this route involves converting the acid to a primary amide followed by reduction.

  • Workflow: Acid

    
     Acid Chloride (SOCl₂) 
    
    
    
    Amide (NH₃)
    
    
    Amine (BH₃).
  • Utility: Useful when the carboxylic acid is the cheapest starting material.

  • Safety Note: The reduction of amides requires refluxing with borane, which is more energetic than nitrile reduction.

Part 3: Comparative Analysis Table

FeatureRoute 1: Nitrile ReductionRoute 2: Reductive AminationRoute 3: Amide Reduction
Starting Material 2-Bromo-5-methylnicotinonitrile2-Bromo-5-methylnicotinaldehyde2-Bromo-5-methylnicotinic acid
Key Reagent BH₃[2]·THF or BH₃·SMe₂NaBH₃CN / NH₄OAcSOCl₂, NH₃, then BH₃
Step Count 1 Step1 Step (if aldehyde available)2 Steps
Chemoselectivity High (Preserves Ar-Br)HighHigh
Scalability High (Standard industrial method)Moderate (Dilution required)High
Safety Profile Moderate (BH₃ is pyrophoric)High (Toxic Cyanoborohydride)Moderate
Estimated Yield 80-90% 60-75% 70-80% (overall)

Part 4: Detailed Experimental Protocols

Protocol A: Reduction of 2-Bromo-5-methylnicotinonitrile (Route 1)

Objective: Synthesis of (2-bromo-5-methylpyridin-3-yl)methanamine dihydrochloride.

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solubilization: Charge the flask with 2-Bromo-5-methylnicotinonitrile (10.0 g, 50.7 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add Borane-THF complex (1.0 M in THF, 152 mL, 152 mmol, 3.0 eq) dropwise via an addition funnel over 30 minutes. Caution: Gas evolution may occur.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (66°C) for 4 hours. Monitor by TLC or LCMS for disappearance of the nitrile.

  • Quench: Cool the mixture to 0°C. Carefully quench by dropwise addition of Methanol (50 mL) until gas evolution ceases. Note: This breaks the amine-borane complex.

  • Acid Hydrolysis: Add 4M HCl in dioxane (20 mL) or concentrated aqueous HCl (10 mL) and reflux for 1 hour to fully liberate the free amine from boron coordination.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water, basify to pH >10 with 2M NaOH, and extract with Dichloromethane (DCM) (3 x 100 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. For storage, convert to the hydrochloride salt by treating the ethereal solution with HCl/ether.

    • Target Yield: ~8.5 g (82%).

Protocol B: Reductive Amination (Route 2)

Objective: Synthesis via 2-Bromo-5-methylnicotinaldehyde.

  • Reagents: Combine 2-Bromo-5-methylnicotinaldehyde (5.0 g, 25 mmol) and Ammonium Acetate (19.2 g, 250 mmol, 10 eq) in Methanol (50 mL).

  • Imine Formation: Stir at room temperature for 1 hour.

  • Reduction: Add Sodium Cyanoborohydride (NaBH₃CN) (1.57 g, 25 mmol, 1.0 eq) in portions.

  • Reaction: Stir at room temperature for 16 hours.

  • Workup: Acidify with 1N HCl to pH 2 (to decompose excess hydride), then basify with NaOH to pH 10. Extract with DCM.[1][4]

  • Purification: Flash chromatography (DCM:MeOH:NH₄OH 90:10:1) is often required to separate primary amine from secondary amine byproducts.

Part 5: Reaction Pathway Visualization

ReactionPathway cluster_0 Route 1: Nitrile Reduction (Preferred) cluster_1 Route 2: Reductive Amination Nitrile 2-Bromo-5-methyl- nicotinonitrile Complex Intermediate Borane Complex Nitrile->Complex BH3·THF Reflux Product (2-Bromo-5-methylpyridin- 3-yl)methanamine Complex->Product MeOH / HCl Hydrolysis Aldehyde 2-Bromo-5-methyl- nicotinaldehyde Imine Imine Intermediate Aldehyde->Imine NH4OAc MeOH Product2 Target Amine Imine->Product2 NaBH3CN

Figure 2: Mechanistic flow for the two primary synthetic routes. Route 1 involves a stable borane intermediate requiring acidic hydrolysis, while Route 2 proceeds via an in situ imine.

References

  • Organic Syntheses, Coll.[3] Vol. 10, p. 112 (2004). Preparation of Amines via Borane Reduction.Link

  • Journal of Medicinal Chemistry.Synthesis of Pyridine-Based Kinase Inhibitors.
  • Organic Process Research & Development. Safety and Scalability of Borane-THF Reductions.Link

  • BenchChem. Application Notes for 2-Bromo-5-methylpyridin-3-amine derivatives.Link

  • Preparation of 2-bromo-5-formylpyridine. Patent CN112479991A.Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.